Lidocaine sulfate
Description
Historical Trajectories in Lidocaine (B1675312) Compound Discovery and Research
The journey of lidocaine's development is a compelling narrative of chemical innovation and clinical application that revolutionized pain management.
Seminal Synthesis and Early Research Endeavors
Lidocaine, the first amino amide-type local anesthetic, was synthesized in 1943 by Swedish chemist Nils Löfgren. wikipedia.orgresearchgate.netresearchgate.net The compound was initially designated LL30. researchgate.netwjgnet.com The discovery was part of a systematic investigation at the Institute of Chemistry at Stockholm University. e-century.us Löfgren and his colleague Bengt Lundqvist were synthesizing analogs of isogramine, a compound casually noted for its mild local anesthetic properties, when they identified lidocaine, an amino-amide derivative of 2,6-xylidine, as a potent local anesthetic. amazonaws.com
The initial research endeavors were pioneering. Bengt Lundqvist conducted the first injection anesthesia experiments on himself, demonstrating the compound's efficacy. wikipedia.orgzenodo.org Following this, Dr. Torsten Gordh performed the first clinical trials, which revealed that lidocaine was more effective and provided longer-lasting anesthesia compared to other local anesthetics available at the time, such as procaine (B135). researchgate.netwoodlibrarymuseum.org These early clinical studies also highlighted other advantages of lidocaine, including a rapid onset of action and greater stability. woodlibrarymuseum.org The initial clinical trials involved wheal tests on the forearms of human volunteers, which demonstrated a markedly longer duration of anesthesia than procaine. researchgate.net Subsequent tests for infiltration and conduction anesthesia, including brachial plexus and mandibular blocks, consistently showed a faster onset and longer duration of action. researchgate.net The rights to lidocaine, branded as Xylocaine, were acquired by the Swedish pharmaceutical company Astra AB in 1943, and it was first marketed in 1949. wikipedia.orgwoodlibrarymuseum.org
Evolution of Research Applications Beyond Initial Characterization
Following its successful introduction as a local anesthetic, the scope of lidocaine research expanded significantly beyond its initial characterization. Scientists began to explore its effects on various physiological systems and its potential for other therapeutic applications.
One of the most significant early discoveries was its antiarrhythmic properties. nih.govmdpi.com Research demonstrated that lidocaine could decrease the rate of depolarization in cardiac tissue by blocking sodium channels, leading to its use in treating ventricular arrhythmias. medscape.comnih.gov This application as a Class Ib antiarrhythmic agent became a crucial area of investigation. nih.gov
Further research uncovered lidocaine's anti-inflammatory and immunomodulatory effects. researchgate.netwjgnet.com Studies have shown that lidocaine can inhibit the release of pro-inflammatory cytokines and affect the function of various immune cells, including polymorphonuclear leukocytes and macrophages. wjgnet.comnih.gov
The analgesic properties of lidocaine also became a subject of intense study beyond its local anesthetic effects. researchgate.net Research into its mechanism of action revealed its function as an NMDA antagonist, suggesting potential benefits for managing complex pain states like neuropathic pain. nih.gov Additionally, the accidental discovery of the tinnitus-suppressing effect of procaine led to extensive research on the intravenous administration of lidocaine for the same purpose. medscape.com Studies have explored how lidocaine might suppress tinnitus in the cochlea or central auditory system. medscape.com
| Research Area | Key Findings |
| Local Anesthesia | Rapid onset, longer duration compared to procaine, effective for infiltration, block, and surface anesthesia. researchgate.netwoodlibrarymuseum.org |
| Cardiac Arrhythmia | Class Ib antiarrhythmic; blocks sodium channels to decrease the rate of cardiac tissue depolarization. medscape.comnih.gov |
| Anti-inflammatory Effects | Inhibits pro-inflammatory mediators and modulates immune cell activity. wjgnet.comnih.gov |
| Analgesia | NMDA antagonist properties suggest utility in complex and neuropathic pain. researchgate.netnih.gov |
| Tinnitus Suppression | Investigated for its potential to reduce tinnitus, following similar findings with procaine. medscape.com |
Comparative Research in the Early Development of Local Anesthetic Compounds
The development of lidocaine occurred in an era of active research to find safer and more effective alternatives to cocaine, the first discovered local anesthetic. medscape.comnih.gov Early local anesthetics were primarily esters, like procaine, which was synthesized in 1904. medscape.com However, these ester-type anesthetics had limitations, including a shorter duration of action and a higher potential for allergic reactions. researchgate.net
Lidocaine, as the first amino amide anesthetic, was extensively compared to the existing standards, particularly procaine. wikipedia.orgresearchgate.net Early comparative studies consistently demonstrated lidocaine's superiority in several key aspects. It had a faster onset of action and a significantly longer duration of anesthesia than procaine. researchgate.net Furthermore, lidocaine was found to be more potent and to produce deeper anesthesia. ijhns.com
Subsequent research has continued to compare lidocaine with a range of other local anesthetics that were developed later, such as bupivacaine (B1668057), prilocaine (B1678100), and ropivacaine. e-century.usnih.gov These studies have evaluated various parameters, including efficacy, duration of action, and specific applications. For instance, while longer-acting agents like bupivacaine are sometimes preferred for epidural anesthesia, lidocaine's rapid onset remains a distinct advantage. wikipedia.org Comparative studies have also been crucial in understanding the nuances of different local anesthetics. For example, research comparing lidocaine and procaine for spinal anesthesia has examined differences in clinical characteristics and the incidence of transient radicular irritation. nih.gov
| Compound | Chemical Class | Year of Synthesis/Discovery | Key Comparative Features with Lidocaine |
| Cocaine | Ester | 1860 (isolated) | Lidocaine lacks the stimulant and addictive properties of cocaine and is synthetically derived. researchgate.netmedscape.com |
| Procaine | Ester | 1904 | Lidocaine has a faster onset, longer duration, and provides deeper anesthesia than procaine. researchgate.netresearchgate.netmedscape.com |
| Bupivacaine | Amide | 1957 | Bupivacaine has a longer duration of action, but lidocaine has a more rapid onset. wikipedia.orgnih.gov |
| Prilocaine | Amide | - | Lidocaine and prilocaine are both amide-type anesthetics developed after the success of lidocaine. e-century.usnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24847-67-4 |
|---|---|
Molecular Formula |
C14H24N2O5S |
Molecular Weight |
332.42 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
InChI Key |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Lidocaine Compounds
Voltage-Gated Sodium Channel Interactions
The primary clinically relevant target for lidocaine (B1675312) is the voltage-gated sodium channel. nih.gov By inhibiting the flow of sodium ions through the channel pore, lidocaine effectively dampens electrical excitability in tissues such as nerves and cardiac muscle. nih.govpatsnap.com This inhibition is not a simple "plugging" of the channel but a dynamic, state-dependent process. nih.govwikipedia.org
Channel Binding Dynamics and Specificity (e.g., Nav1.5)
Lidocaine's interaction with voltage-gated sodium channels is best described by the modulated receptor hypothesis, which posits that the drug's affinity for the channel changes depending on the channel's conformational state (resting, open, or inactivated). nih.govrupress.org Lidocaine exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state. rupress.orgahajournals.org This state-dependent binding is the cornerstone of its use-dependent and voltage-dependent block, making it more effective in rapidly firing tissues where channels frequently enter the open and inactivated states. nih.govahajournals.org
In cardiac tissue, lidocaine interacts with the Nav1.5 sodium channel subtype. ahajournals.orgahajournals.org Studies on human cardiac Na+ channels (hNav1.5) expressed in cell systems have shown that lidocaine preferentially binds to and stabilizes the inactivated state. rupress.orgahajournals.org For instance, in channels with intact fast inactivation, the IC50 (the concentration at which 50% of the current is inhibited) for lidocaine block was found to be approximately 36 µmol/L. ahajournals.org However, when fast inactivation is removed, much higher concentrations of lidocaine are required to produce a tonic block, with an IC50 around 0.4 mmol/L, highlighting the critical role of the inactivated state for high-affinity binding. ahajournals.org
The binding kinetics show that the major component of the block develops on a timescale of hundreds of milliseconds, which is slower than channel activation but faster than slow inactivation. ahajournals.org This timing allows for substantial block to develop during the cardiac action potential. ahajournals.org
| Channel State | Relative Affinity | Significance |
|---|---|---|
| Resting | Low | Minimal block in quiescent tissues. rupress.orgahajournals.org |
| Open | High | Contributes to use-dependent block. wikipedia.orgrupress.org |
| Inactivated | Highest | Primary mechanism for therapeutic, use-dependent block. patsnap.comrupress.orgahajournals.org |
Influence on Ionic Fluxes and Action Potential Propagation
By binding to the voltage-gated sodium channel, lidocaine physically and electrostatically obstructs the pore, thereby inhibiting the influx of sodium ions (Na+) into the cell. nih.govpatsnap.compatsnap.com This blockade of the inward sodium current is the fundamental action that prevents the generation and propagation of action potentials. patsnap.compatsnap.com
The influx of sodium ions is responsible for the rapid depolarization phase (Phase 0) of the action potential in neurons and cardiac muscle cells. patsnap.compatsnap.com By inhibiting this influx, lidocaine increases the threshold for electrical excitability, meaning a stronger stimulus is required to trigger an action potential. patsnap.com It also slows the rate and amplitude of the initial rapid depolarization. drugbank.com Consequently, nerve impulse transmission is halted, leading to local anesthesia. patsnap.com In cardiac tissue, this effect slows conduction velocity and can suppress arrhythmias caused by abnormal electrical activity. patsnap.comahajournals.org Studies in neonatal rat ventricular myocyte cultures have shown that lidocaine administration (27 μmol/L) increases the action potential upstroke duration and decreases conduction velocity from 23.8 cm/s to 14.3 cm/s. researchgate.net
Molecular Level Channel Modulation (e.g., Steric Block, State Stabilization)
At the molecular level, lidocaine's modulation of the sodium channel involves more than simple pore occlusion. The primary mechanism appears to be the stabilization of the channel in a high-affinity, inactivated state. rupress.orgahajournals.org When lidocaine binds, it holds the channel in this non-conducting conformation, effectively reducing the number of channels available to open upon depolarization. patsnap.comahajournals.org This stabilization of the inactivated state is crucial for its antiarrhythmic and anesthetic effects. ahajournals.orgnih.gov Evidence strongly indicates that the structural region of the channel responsible for fast inactivation is the molecular site of action for therapeutic concentrations of lidocaine. ahajournals.org
Homology models predict that lidocaine docks eccentrically within the inner pore of the channel, just below the selectivity filter. capes.gov.brnih.gov This binding is thought to create both a physical (steric) block and an electrostatic barrier to ion permeation. capes.gov.brnih.gov The positively charged amine group of the lidocaine molecule produces a positive electrostatic field within the inner pore, which repels incoming sodium ions and further contributes to the block. capes.gov.brnih.gov
Role of Specific Residues in Binding (e.g., Phe-1759)
Mutagenesis studies have identified specific amino acid residues within the S6 transmembrane segments of the sodium channel that are critical for lidocaine binding. nih.govresearchgate.net A key residue is a phenylalanine located in the S6 segment of domain IV (designated Phe-1764 in the rat brain IIA isoform and Phe-1759 in the human cardiac NaV1.5 isoform). ahajournals.orgnih.gov
This phenylalanine is considered a critical molecular determinant for the state-dependent and use-dependent block by lidocaine. ahajournals.orgnih.gov It is proposed to be part of the receptor site with which the lidocaine molecule interacts. nih.govpnas.org Altering this single residue, for example by substituting it with a non-aromatic amino acid like alanine, dramatically reduces the use-dependent block and the affinity of the inactivated channel for lidocaine, without significantly affecting the tonic block of the resting state. ahajournals.orgnih.govpnas.org This demonstrates the residue's importance in coupling drug binding to the channel's gating state, specifically stabilizing the high-affinity drug-bound inactivated state. ahajournals.org Other residues in the S6 segments of domains I and III also contribute to the binding site, suggesting a complex receptor pocket that interacts with lidocaine and other similar drugs. rupress.orgresearchgate.net
| Channel Type | Lidocaine Block Type | Effect of Mutation |
|---|---|---|
| Wild Type (WT) | Use-dependent | High-affinity block observed. nih.govnih.gov |
| F1759A/K/R Mutants | Use-dependent | Virtually eliminated. capes.gov.brnih.govnih.gov |
| F1759A/K/R Mutants | Tonic/Rested State | No significant effect. capes.gov.brnih.govnih.gov |
Receptor and Ion Channel Modulation Beyond Sodium Channels
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Lidocaine has been demonstrated to inhibit N-methyl-D-aspartate (NMDA) receptors, which are glutamate-gated ion channels involved in synaptic plasticity and central pain sensitization. nih.govoup.com This inhibition occurs, albeit at concentrations that can be higher than those affecting sodium channels. nih.gov By modulating NMDA receptors, lidocaine can interfere with the transmission of pain signals and may reduce the development of central sensitization, a key component of chronic and neuropathic pain states. nih.govnih.gov The inhibitory effect of lidocaine on NMDA receptor signaling has been shown to be concentration-dependent and reversible. oup.comoup.com This action is thought to contribute to the antihyperalgesic effects observed with systemic lidocaine administration. nih.govnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) Receptor Modulation
Lidocaine has been shown to directly activate and modulate Transient Receptor Potential Vanilloid 1 (TRPV1) and, to a lesser degree, Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.govnih.govjci.org These channels are non-selective cation channels predominantly expressed in nociceptive sensory neurons and are crucial for sensing a variety of painful stimuli. nih.govmdpi.com
Detailed research findings indicate that clinically relevant concentrations of lidocaine can evoke a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in dorsal root ganglion (DRG) neurons. nih.gov This effect is largely dependent on the presence of TRPV1 and TRPA1, as neurons lacking both channels show a significantly diminished response. nih.gov Studies using whole-cell patch-clamp recordings have confirmed that lidocaine induces inward currents in DRG neurons, an effect mediated by both TRPV1 and TRPA1. nih.govnih.gov The activation of these channels, particularly TRPV1, is a key element in lidocaine-induced nociceptor excitation. nih.govjci.org
The activation of TRPV1 and TRPA1 by lidocaine is sufficient to cause the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from peripheral nerves. nih.govnih.govjci.org This CGRP release is significantly reduced in nerves from mice lacking both TRPA1 and TRPV1 channels, highlighting the essential role of these receptors in this process. nih.gov While both channels contribute, evidence suggests that TRPA1 activation is the main mechanism for the lidocaine-evoked increase in intracellular calcium, with TRPV1 playing a more minor, yet significant, role. nih.gov The concentrations of lidocaine required to activate these TRP channels are notably higher than those needed to block sodium channels. mdpi.commdpi.com
| Compound | Target Receptor | Effect | Reported Effective Concentration (EC₅₀) | Source |
| Lidocaine | TRPV1 | Activation | 3.4 mM (in rat DRG neurons) | mdpi.com |
| Lidocaine | TRPA1 | Activation | 5.7 mM (in rat DRG neurons) | mdpi.com |
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Inhibition
Lidocaine also exerts an inhibitory effect on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. mdpi.comnih.gov HCN channels are non-selective cation channels that play a critical role in regulating neuronal excitability and rhythmic activity in the nervous system. dovepress.comsemanticscholar.org By generating an inward cation current (termed Iₕ), they help determine the resting membrane potential of neurons. dovepress.comsemanticscholar.org
Research has demonstrated that lidocaine inhibits HCN channels, which may contribute to its anesthetic effects. mdpi.comnih.gov This inhibition can alter the membrane properties of neurons. nih.gov Electrophysiological recordings have shown that lidocaine can non-selectively inhibit currents from different HCN channel isoforms, including HCN1 and HCN2, in both large and small dorsal root ganglion neurons. nih.govresearchgate.net The inhibition of Iₕ by lidocaine is reversible and appears to be more pronounced at less negative voltages. dntb.gov.uanih.gov
Studies on cloned mouse HCN1 channels expressed in Chinese hamster ovary (CHO) cells determined a half-maximal inhibitory concentration (IC₅₀) of 669 ± 320 μM for lidocaine. ubc.ca Further investigation into the mechanism suggests that lidocaine, in its charged form, inhibits the channel from the intracellular side. ubc.ca The functional consequence of HCN channel inhibition by lidocaine includes membrane hyperpolarization and an increase in the input resistance of DRG neurons, which can dampen neuronal excitability and reduce the propagation of pain signals. nih.govdovepress.com This action represents a distinct mechanism from its well-established sodium channel blockade. dovepress.com
| Compound | Target Channel | Effect | Reported Inhibitory Concentration (IC₅₀) | Source |
| Lidocaine | HCN1 (mouse) | Inhibition | 669 ± 320 μM | ubc.ca |
Cellular and Subcellular Pharmacology of Lidocaine Compounds
Effects on Cellular Processes and Signaling Pathways
Lidocaine (B1675312) has been shown to interfere with several critical intracellular signaling pathways that govern cell proliferation, inflammation, apoptosis, and cell cycle progression. These interactions underscore its potential role in modulating disease states such as cancer and inflammatory conditions.
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. frontiersin.org Studies have demonstrated that lidocaine can inhibit the Wnt/β-catenin signaling pathway. nih.govnih.gov In epithelial ovarian cancer (EOC) cells, lidocaine has been found to suppress proliferation, migration, and invasion, while inducing apoptosis, by targeting this pathway. nih.govnih.gov
The mechanism of inhibition involves the downregulation of key components and downstream effectors of the pathway. nih.gov Research indicates that lidocaine treatment leads to decreased expression of Wnt and β-catenin. nih.govspandidos-publications.com This inhibition, in turn, affects the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Lidocaine has been observed to downregulate EMT-promoting factors like Snail and vimentin, while upregulating E-cadherin, a protein that maintains cell-cell adhesion. nih.govnih.gov The anti-tumor effects of lidocaine can be reversed by overexpressing Wnt and enhanced by a Wnt pathway inhibitor, confirming that the Wnt/β-catenin pathway is a key mediator of lidocaine's action in these cancer cells. nih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Lidocaine has demonstrated the ability to modulate this pathway, generally exerting an anti-inflammatory effect. researchgate.netnih.gov In dendritic cells and macrophages stimulated with lipopolysaccharide (LPS), lidocaine inhibits the degradation of IκB-α, a key inhibitor of NF-κB, in a dose-dependent manner. researchgate.netplos.org By preventing IκB-α degradation, lidocaine keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory genes. researchgate.net
This modulation results in the reduced expression of various inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.net In the context of gastric cancer, lidocaine has been shown to enhance anti-tumor immunity by increasing IFN-γ expression on CD8+ T cells through the NF-κB signaling pathway. nih.gov Furthermore, studies on inflammatory pain models have shown that lidocaine can reverse the activation of the MAPK/ERK/NF-κB signaling pathway, reducing the phosphorylation of the p65 subunit of NF-κB. researchgate.net
Lidocaine can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells, through the intrinsic mitochondrial pathway. plos.orgnih.gov A critical step in this process is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. plos.org
Lidocaine treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. plos.orgnih.gov This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane. plos.orgnih.gov This membrane disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. plos.orgnih.govnih.gov
Once in the cytoplasm, cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. plos.org Research has confirmed that lidocaine induces the activation of key executioner caspases, such as caspase-3 and caspase-7. plos.orgnih.govbiorxiv.org The activity of caspase-3, a central player in the execution phase of apoptosis, is significantly increased in cells treated with lidocaine. plos.orgresearchgate.net This caspase activation ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell. plos.orgnih.gov
Lidocaine has been found to inhibit cell proliferation by altering the expression of key cell cycle regulatory proteins. nih.govmdpi.com Studies on tendon cells have shown that lidocaine can reduce cell proliferation and cause cell cycle arrest, primarily at the G1/S transition phase. nih.govmdpi.com
This effect is achieved by downregulating the expression of proteins that drive the cell cycle forward. Specifically, lidocaine significantly inhibits the expression of Cyclin A and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.comresearchgate.net The formation of cyclin-CDK complexes is essential for progression through different phases of the cell cycle. mdpi.comnih.gov
Concurrently, lidocaine promotes the expression of several cyclin-dependent kinase inhibitors (CKIs). nih.govresearchgate.net The expression of p21, p27, and the tumor suppressor protein p53 is significantly increased following lidocaine treatment. nih.govmdpi.comresearchgate.net These proteins act as brakes on the cell cycle, and their upregulation contributes to the observed G1/S arrest. researchgate.net Interestingly, the expression of Cyclin E does not appear to be significantly altered by lidocaine. mdpi.comresearchgate.net
Impact on Mitochondrial Function and Homeostasis
Mitochondria are central to cellular metabolism and survival, and they are a key target for lidocaine's cytotoxic effects. researchgate.net The compound's influence on these organelles is a critical component of its ability to induce apoptosis.
Lidocaine can be toxic to mitochondria, leading to a cascade of events that culminates in cellular demise. nih.govingentaconnect.com This neurotoxicity has been linked directly to mitochondrial dysfunction. ingentaconnect.com One of the earliest and most significant effects of lidocaine exposure is the reduction of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netnih.gov
The compound also inhibits mitochondrial respiration by blocking electron transport at the level of NADH dehydrogenase (Complex I). nih.gov This impairment of the electron transport chain leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.govmdpi.com Studies in human neutrophils and chondrocytes have demonstrated that lidocaine suppresses mitochondrial function, inhibits ATP production, and can induce structural changes in the mitochondria. nih.govnih.gov The damage extends to mitochondrial DNA, further compromising the organelle's function. nih.gov This collection of effects—reduced membrane potential, inhibited respiration, decreased ATP, and increased ROS—constitutes a severe mitochondrial dysfunction that pushes the cell towards an apoptotic fate. nih.govmdpi.com
Data Tables
Table 1: Effects of Lidocaine on Cellular Signaling Pathways
| Pathway | Cell Type(s) | Key Effects | Research Findings |
|---|---|---|---|
| Wnt/β-catenin | Epithelial Ovarian Cancer Cells | Inhibition of pathway, decreased cell proliferation and metastasis. | Downregulates Wnt, β-catenin, Snail, and vimentin; upregulates E-cadherin. nih.govnih.gov |
| NF-κB | Dendritic Cells, Macrophages, Gastric Cancer Cells | Inhibition of pro-inflammatory cytokine production; modulation of immune response. | Inhibits IκB-α degradation and p65 phosphorylation, leading to reduced expression of IL-1β, IL-6, and TNF-α. researchgate.netnih.govplos.orgresearchgate.net |
| Apoptotic Pathway | Thyroid Cancer Cells, Neuronal Cells, Osteosarcoma Cells | Induction of apoptosis via the intrinsic mitochondrial pathway. | Increases Bax/Bcl-2 ratio, promotes cytochrome c release, and activates caspase-3 and caspase-7. plos.orgnih.govnih.govresearchgate.net |
| Cell Cycle | Tendon Cells | Inhibition of cell proliferation and G1/S phase transition. | Downregulates Cyclin A and CDK2; upregulates p21, p27, and p53. nih.govmdpi.comresearchgate.net |
Table 2: Effects of Lidocaine on Mitochondrial Function
| Parameter | Cell Type(s) | Observed Effect | Research Findings |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Neuronal Cells, Neutrophils | Significant reduction/loss of membrane potential. | An early event in lidocaine-induced toxicity, occurring within minutes at higher concentrations. nih.govnih.gov |
| ATP Synthesis | Neutrophils, Brain Mitochondria | Inhibition of ATP production. | Results from impaired oxidative phosphorylation. nih.govnih.gov |
| Electron Transport Chain | Brain Mitochondria, Neuronal Cells | Inhibition of Complex I (NADH dehydrogenase). | Leads to decreased oxygen consumption when using substrates for Complex I. nih.govmdpi.com |
| Apoptosis Induction | Neuronal Cells, Chondrocytes, Thyroid Cancer Cells | Release of cytochrome c, activation of caspases. | Mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. plos.orgnih.govnih.gov |
| Mitochondrial DNA | Human Chondrocytes | Accumulation of mitochondrial DNA damage. | Contributes to delayed mitochondrial dysfunction. nih.gov |
Compound Names
Table 3: List of Compounds
| Compound Name |
|---|
| β-catenin |
| Bax |
| Bcl-2 |
| Bupivacaine (B1668057) |
| Caspase-3 |
| Caspase-7 |
| Caspase-9 |
| CDK2 (Cyclin-Dependent Kinase 2) |
| Cyclin A |
| Cyclin E |
| Cytochrome c |
| Dexamethasone |
| Diazoxide |
| E-cadherin |
| IκB-α (Inhibitor of kappa B alpha) |
| IFN-γ (Interferon-gamma) |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| Isoflurane |
| Lidocaine |
| Lipopolysaccharide (LPS) |
| NVP-XAV939 |
| p21 |
| p27 |
| p53 |
| PARP (Poly(ADP-ribose) polymerase) |
| Ramiprilat |
| Ropivacaine |
| Snail |
| Tetrodotoxin |
| TNF-α (Tumor Necrosis Factor-alpha) |
| Tris |
| Vimentin |
| Wnt |
Autophagy and Mitophagy Pathway Activation (e.g., AMPK-mediated)
Lidocaine has been shown to modulate cellular degradation and recycling pathways, specifically autophagy and mitophagy (a selective form of autophagy for mitochondria). jst.go.jp Research indicates that lidocaine can induce these processes through various signaling cascades, with the AMP-activated protein kinase (AMPK) pathway being a significant mediator. jst.go.jpnih.gov
In the context of diabetic Goto-Kakizaki (GK) rats, lidocaine exposure was found to up-regulate mitophagy in spinal cord neurons. jst.go.jp This was evidenced by increased expression of mitophagy-related proteins such as PINK1 and a higher LC-3II/LC3-I ratio, alongside decreased expression of the autophagy inhibitor mTORC1. jst.go.jp The study confirmed that lidocaine-induced neurotoxicity in these specific neurons occurred via AMPK-induced mitophagy. jst.go.jp The use of an AMPK activator (MK8722) exacerbated mitochondrial damage, while an AMPK inhibitor (Compound C) or an autophagy inhibitor (Bafilomycin A1) reduced it. jst.go.jp
Lidocaine's ability to induce autophagy has also been observed in cancer cells. In bladder cancer cell lines, lidocaine treatment led to an increase in the expression of the autophagy marker LC3B. nih.gov This effect was associated with the activation of the GSK3β signaling pathway. nih.gov Co-treatment with an autophagy inhibitor (3-methyladenine) decreased LC3B expression, whereas co-treatment with Bafilomycin-A1, which blocks the final stage of autophagy, led to a significant accumulation of LC3B, further confirming lidocaine's role as an autophagy inducer. nih.gov
The activation of AMPK is a central theme in lidocaine's influence on these pathways. jst.go.jpnih.gov AMPK, a crucial sensor of cellular energy status, can promote autophagy under conditions of metabolic stress. nih.govfrontiersin.org Studies have shown that other agents that activate AMPK can prevent morphine-induced microglia activation, highlighting the therapeutic potential of targeting this pathway. nih.gov
Table 1: Effect of Lidocaine on Autophagy and Mitophagy Markers This table is interactive. You can sort and filter the data.
| Cell/Tissue Type | Marker | Effect of Lidocaine | Associated Pathway | Finding | Source |
|---|---|---|---|---|---|
| Spinal Cord Neurons (GK Rats) | PINK1 | Increased Expression | AMPK | Upregulated mitophagy. jst.go.jp | jst.go.jp |
| Spinal Cord Neurons (GK Rats) | p-AMPK | Increased Expression | AMPK | Upregulated mitophagy. jst.go.jp | jst.go.jp |
| Spinal Cord Neurons (GK Rats) | LC-3II/LC3-I Ratio | Increased | AMPK | Upregulated mitophagy. jst.go.jp | jst.go.jp |
| Spinal Cord Neurons (GK Rats) | mTORC1 | Decreased Expression | AMPK | Upregulated mitophagy. jst.go.jp | jst.go.jp |
| Bladder Cancer Cells (NBT-II) | LC3B | Increased Expression | GSK3β | Induced autophagy. nih.gov | nih.gov |
| Bladder Cancer Cells (NBT-II) | GSK3β phosphorylation | Increased | GSK3β | Induced autophagy. nih.gov | nih.gov |
Cellular Ca2+ Homeostasis Perturbations
Lidocaine significantly perturbs cellular calcium (Ca2+) homeostasis, a critical element in numerous signaling pathways. nih.govpsu.edumdpi.com Its effects are concentration-dependent and involve Ca2+ release from intracellular stores as well as influx from the extracellular environment. nih.govpsu.edu
In a neuronal cell culture model using ND7 cells, low concentrations of lidocaine (0.1%) caused minimal changes in cytoplasmic calcium (Ca2+(cyt)). nih.gov However, concentrations from 0.5% to 5% induced an early, transient, and concentration-dependent increase in Ca2+(cyt) that returned toward baseline within 10 minutes. nih.gov This initial spike was attributed to Ca2+ release from the endoplasmic reticulum (ER), as pretreatment with thapsigargin, which depletes ER Ca2+ stores, eliminated this transient increase. nih.gov
At higher concentrations (2.5% and 5%), lidocaine caused a more severe disruption: a sustained, greater than tenfold increase in Ca2+(cyt). nih.gov This prolonged elevation was prevented in a Ca2+-free medium and was restored when Ca2+ was reintroduced, indicating that high concentrations of lidocaine promote a significant influx of Ca2+ across the plasma membrane, which can lead to neurotoxicity. nih.govpsu.edu
In head and neck squamous cell carcinoma (HNSCC) cells, lidocaine's effects on Ca2+ are linked to the activation of the T2R14 bitter taste receptor. nih.gov This activation triggers a significant influx of Ca2+ into the mitochondria and a corresponding decrease in ER Ca2+ levels. nih.gov This mitochondrial Ca2+ overload contributes to mitochondrial membrane depolarization and the induction of apoptosis. nih.gov The disruption of intracellular calcium homeostasis is also a factor in the arrhythmias seen with ischemic events, where an excessive inflow of calcium can contribute to the formation of early afterdepolarizations. ahajournals.org
Extracellular Matrix Remodeling and Cellular Adhesion
Lidocaine has demonstrated significant effects on the remodeling of the extracellular matrix (ECM) and processes of cellular adhesion, which are crucial for tissue repair and immune responses. nih.govmdpi.com The ECM, a complex network of molecules like collagen and glycoproteins, provides structural support and regulates cellular functions. yumedtext.comgoogle.com
Studies using a human acute monocytic leukemia cell line (THP-1) revealed that low concentrations of lidocaine (below 0.5 mM) induced a profile associated with tissue healing. mdpi.com This was characterized by the significant upregulation of genes involved in tissue remodeling, including various collagens and growth factors. mdpi.com
Matrix Metalloproteinase (MMP) Expression and Activity Modulation
Lidocaine modulates the expression and activity of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. nih.govresearchgate.net This modulation appears to be context-dependent, with differing effects observed in various cell types.
In cultured tendon cells from rat Achilles tendons, lidocaine treatment (0.5 to 1.5 mg/mL) promoted the expression of MMP-2 and MMP-9. nih.govresearchgate.net Western blot analysis confirmed increased levels of these collagenolytic enzymes in both the cell lysate and the conditioned medium, suggesting that lidocaine enhances collagen-degrading activity during ECM remodeling in this context. nih.gov
Conversely, in cancer cell studies, lidocaine has been shown to inhibit MMP expression. In breast cancer cells (MCF-7), treatment with 0.1 mmol/l lidocaine significantly decreased the expression of MMP-2 and MMP-9, which correlated with reduced cell migration and invasion. ijpsonline.comijpsonline.com Similarly, in epithelial ovarian cancer cells, lidocaine was found to inhibit the Wnt/β-catenin pathway, leading to decreased expression of MMP-7 and MMP-9. nih.gov
Collagen Synthesis and Expression Alterations
Lidocaine also alters the synthesis and expression of collagen, the primary structural protein in the ECM. nih.govyumedtext.com As with MMPs, these effects vary based on the biological context.
In studies on tendon cells, lidocaine treatment was found to reduce the production of both type I and type III collagen. nih.govresearchgate.net This suggests that in the context of tendon tissue, lidocaine may inhibit the primary building blocks needed for repair, which aligns with its observed enhancement of collagen-degrading MMPs. nih.gov
In contrast, a study on human monocytic leukemia (THP-1) cells showed that low-dose lidocaine upregulated the expression of genes for specific collagen types, namely COL4A3 and COL8A2. mdpi.com This indicates a potential role in promoting a healing phenotype by contributing to the remodeling of the basement membrane and other structures. mdpi.com The process of collagen synthesis is complex, involving the synthesis of procollagen (B1174764) within the cell, which is then extruded into the ECM to form mature collagen fibers. researchgate.net
Table 2: Lidocaine's Effect on MMP and Collagen Expression This table is interactive. You can sort and filter the data.
| Target Molecule | Cell Type | Effect of Lidocaine | Concentration | Source |
|---|---|---|---|---|
| MMP-2 | Tendon Cells | Increased Expression | 0.5-1.5 mg/mL | nih.gov, researchgate.net |
| MMP-9 | Tendon Cells | Increased Expression | 0.5-1.5 mg/mL | nih.gov, researchgate.net |
| MMP-2 | Breast Cancer Cells (MCF-7) | Decreased Expression | 0.1 mmol/l | ijpsonline.com, ijpsonline.com |
| MMP-9 | Breast Cancer Cells (MCF-7) | Decreased Expression | 0.1 mmol/l | ijpsonline.com, ijpsonline.com |
| MMP-7 | Epithelial Ovarian Cancer Cells | Decreased Expression | Dose-dependent | nih.gov |
| MMP-9 | Epithelial Ovarian Cancer Cells | Decreased Expression | Dose-dependent | nih.gov |
| Type I Collagen | Tendon Cells | Reduced Production | 0.5-1.5 mg/mL | nih.gov, researchgate.net |
| Type III Collagen | Tendon Cells | Reduced Production | 0.5-1.5 mg/mL | nih.gov, researchgate.net |
| COL4A3 (gene) | Monocytic Leukemia Cells (THP-1) | Upregulated Expression | <0.5 mM | mdpi.com |
Leukocyte Adhesion and Migration Inhibition
Lidocaine exhibits potent anti-inflammatory properties by inhibiting the adhesion and migration of leukocytes, such as neutrophils. frontiersin.orgresearchgate.netavma.org This action is a key component of its immunomodulatory effects.
In vitro experiments have demonstrated that lidocaine can inhibit the release of inflammatory mediators like leukotrienes from leukocytes and suppress neutrophil adhesion and migration. frontiersin.org One postulated mechanism involves effects on the integrin member CD11b/CD18. frontiersin.org In studies using lung adenocarcinoma and endothelial cells, lidocaine inhibited TNFα-induced neutrophil adhesion. frontiersin.org
This inhibitory effect has also been established in animal and human studies. In a canine model, lidocaine was found to inhibit the accumulation of indium-111-labeled leukocytes in myocardial tissue that had undergone ischemia and reperfusion. avma.orgnih.gov Furthermore, in septic patients, lidocaine was shown to reduce neutrophil recruitment by preventing chemokine-induced arrest and their subsequent migration across the endothelium. frontiersin.org It can also reduce the expression of endothelial adhesion molecules, which is the first step required for neutrophil migration into tissues. avma.org
Cellular Metabolism and Biotransformation
Lidocaine is an amide-type local anesthetic that undergoes extensive and rapid metabolism, primarily in the liver. drugbank.comnih.govresearchgate.net This biotransformation is crucial for its elimination, as less than 10% of the administered dose is excreted unchanged by the kidneys. drugbank.com
The metabolic process involves several key reactions, including oxidative N-dealkylation, ring hydroxylation, and cleavage of the amide linkage. drugbank.comnih.gov The primary enzymes responsible for this are isoforms of the cytochrome P450 (CYP) system, specifically CYP3A4 and CYP1A2. researchgate.netcore.ac.ukdovepress.com
The major metabolic pathway is the oxidative N-dealkylation of the tertiary amine, which is catalyzed mainly by CYP3A4. core.ac.ukdovepress.com This reaction yields the pharmacologically active metabolites monoethylglycinexylidide (B1676722) (MEGX) and, subsequently, glycinexylidide (B194664) (GX). drugbank.comresearchgate.net These metabolites possess actions similar to, but less potent than, lidocaine itself. drugbank.com
A secondary pathway, mediated by CYP1A2, is the aromatic hydroxylation of the molecule to form metabolites like 3-hydroxy-lidocaine. core.ac.uk The final step in elimination often involves conjugation, a phase II reaction that increases the water solubility of the metabolites to facilitate their renal excretion. drugbank.comcore.ac.uk The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline. drugbank.com
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | 3-hydroxy-lidocaine | | 3-methyladenine (B1666300) | | 4-hydroxy-2,6-dimethylaniline | | AMP-activated protein kinase (AMPK) | | Bafilomycin A1 | | Calcium | | Collagen | | Compound C | | Cytochrome P450 (CYP) | | Dextran Sulfate (B86663) | | Glycinexylidide (GX) | | Indium-111 | | Lidocaine | | Lidocaine sulfate | | Matrix Metalloproteinases (MMPs) | | MK8722 | | Monoethylglycinexylidide (MEGX) | | Thapsigargin | | Tumor Necrosis Factor-alpha (TNFα) |
Hepatic Metabolic Pathways (e.g., N-Dealkylation)
Lidocaine undergoes extensive and rapid metabolism in the liver. nih.govcaldic.comboehringer-ingelheim.com The primary metabolic pathway is oxidative N-dealkylation, a process carried out by cytochrome P450 (CYP) enzymes. liposuction101.comfffenterprises.comontosight.airesearchgate.net This sequential process first involves the removal of one ethyl group from the tertiary amine of the lidocaine molecule, a reaction known as oxidative de-ethylation. liposuction101.com This initial step of N-dealkylation is a major biotransformation pathway for lidocaine. caldic.comboehringer-ingelheim.comfffenterprises.comdrugbank.comnih.gov
The specific CYP isoenzymes involved in lidocaine metabolism are primarily CYP1A2 and CYP3A4. liposuction101.comontosight.ainih.govsemanticscholar.org While early research suggested CYP3A4 was the main enzyme, more recent studies indicate that CYP1A2 is the principal enzyme responsible for lidocaine's metabolic disposition in individuals with normal liver function. pharmgkb.orgoup.comwikipathways.org Other metabolic reactions include ring hydroxylation and cleavage of the amide linkage. nih.govcaldic.comboehringer-ingelheim.comfffenterprises.comnih.gov
Metabolite Characterization (e.g., Monoethylglycylxylidide, Glycylxylidide, 4-Hydroxy-2,6-dimethylaniline)
The hepatic metabolism of lidocaine results in the formation of several metabolites, with some retaining pharmacological activity. fffenterprises.com
Monoethylglycylxylidide (MEGX): The initial N-dealkylation of lidocaine produces monoethylglycylxylidide (MEGX). liposuction101.comfffenterprises.comontosight.airesearchgate.net MEGX is a major and pharmacologically active metabolite. vt.edunih.govncats.io Its pharmacological and toxicological properties are similar to, but less potent than, lidocaine. caldic.comboehringer-ingelheim.comfffenterprises.comresearchgate.netdrugbank.comnih.gov MEGX can be further metabolized. tandfonline.com
Glycylxylidide (GX): Subsequent de-ethylation of MEGX leads to the formation of glycylxylidide (GX). fffenterprises.comontosight.airesearchgate.netnih.gov GX is also considered an active metabolite. vt.edunih.govebi.ac.uk While it may not possess the same antiarrhythmic effects as lidocaine, it can contribute to central nervous system toxicity. vt.eduebi.ac.uk
4-Hydroxy-2,6-dimethylaniline: This compound is another significant metabolite of lidocaine. tevauk.comhmdb.cadrugbank.com It is formed through further metabolic processes and is the primary metabolite found in urine, typically as a conjugate. fffenterprises.comdrugbank.comnih.govnih.govebi.ac.uk
The biotransformation of lidocaine is extensive, with approximately 90% of an administered dose being excreted as various metabolites, while less than 10% is excreted unchanged. nih.govcaldic.comboehringer-ingelheim.comfffenterprises.comnih.govnih.gov
Phase II Conjugation Reactions (e.g., Sulfation by Sulfotransferases)
Following Phase I metabolism (which includes N-dealkylation and hydroxylation), lidocaine metabolites can undergo Phase II conjugation reactions. nih.govcaldic.comboehringer-ingelheim.comfffenterprises.comnih.gov Conjugation makes the metabolites more water-soluble, facilitating their excretion from the body. ontosight.ai The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline. boehringer-ingelheim.comfffenterprises.comdrugbank.comnih.govnih.gov While sulfation is a known Phase II reaction, specific details regarding sulfotransferases in lidocaine metabolite conjugation are not extensively detailed in the provided results. However, conjugation is a confirmed step in its metabolic pathway. nih.govcaldic.comboehringer-ingelheim.comfffenterprises.comnih.gov
In Vitro Models for Metabolic Studies (e.g., S9 Fractions, Precision Cut Liver Slices)
Various in vitro models are utilized to study the metabolism of lidocaine.
S9 Fractions: Bovine liver S9 fractions have been used to investigate the biotransformation of lidocaine. researchgate.net
Precision Cut Liver Slices (PCLS): PCLS from both human and animal sources are considered a valuable tool for studying drug metabolism. researchgate.netnih.govuu.nlcapes.gov.brcapes.gov.br They have been shown to maintain the metabolic activity for lidocaine, including N-deethylation, at levels comparable to fresh liver tissue. capes.gov.brcapes.gov.br Studies have demonstrated that cryopreserved human liver slices retain a high percentage of their metabolic function for lidocaine. capes.gov.br PCLS can be used to study both Phase I and Phase II metabolic reactions. uu.nl The use of PCLS allows for the investigation of inter-organ interactions in drug metabolism, such as the interplay between intestinal and liver slices. nih.gov
These in vitro systems are crucial for understanding the metabolic pathways of lidocaine and for comparing metabolic patterns across different species. uu.nlcapes.gov.br
Factors Influencing Metabolic Clearance (e.g., MEGX Inhibition, Liver Dysfunction)
Several factors can significantly influence the metabolic clearance of lidocaine.
MEGX Inhibition: The primary metabolite of lidocaine, MEGX, can inhibit the clearance of the parent drug. nih.gov Studies have shown that when administered in combination with MEGX, lidocaine clearance is significantly reduced. nih.gov
Liver Dysfunction: Since lidocaine is primarily metabolized in the liver, any condition that affects liver function can alter its kinetics. liposuction101.comnih.gov In patients with liver disease, such as cirrhosis, the clearance of lidocaine is reduced. liposuction101.comvt.eduptfarm.pl This can be due to both decreased hepatic blood flow and hepatocellular dysfunction. vt.edu The severity of liver dysfunction, often classified by the Child-Pugh score, correlates with the extent of reduction in lidocaine clearance. nih.govsemanticscholar.orgpharmgkb.orgptfarm.pl For instance, the elimination half-life of lidocaine is significantly prolonged in patients with more advanced liver disease. ptfarm.pl
Drug Interactions: Co-administration of drugs that inhibit the cytochrome P450 enzymes responsible for lidocaine metabolism can reduce its clearance. liposuction101.comvt.edu For example, inhibitors of CYP1A2 and CYP3A4 can lead to increased lidocaine concentrations. liposuction101.compharmgkb.orgoup.com
Hepatic Blood Flow: The rate of lidocaine metabolism is often dependent on the rate of blood flow to the liver. liposuction101.comvt.edu Conditions that reduce hepatic blood flow, such as congestive heart failure or the use of certain beta-blockers, can decrease lidocaine clearance. liposuction101.comwjgnet.com
Preclinical Research Models for Lidocaine Compounds
In Vitro Cellular Models
In vitro models using neuronal cells have been crucial in elucidating the neuroprotective and potential neurotoxic effects of lidocaine (B1675312). Studies on cortical neurons have demonstrated that lidocaine may offer protection against ischemia-reperfusion injury. In an oxygen-glucose deprivation/reperfusion (OGD/R) model using rat embryonic cerebral cortical neurons, treatment with 10 µM lidocaine was found to significantly enhance cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell injury. nih.govnih.gov This protective effect was associated with the activation of the Wnt/β-catenin signaling pathway and the modulation of apoptosis-related proteins, such as increasing the expression of Bcl-2 and decreasing the Bax/Bcl-2 ratio. nih.gov
Conversely, other research has pointed to potential mechanisms of neurotoxicity, suggesting that lidocaine can induce neuronal apoptosis by disrupting Ca2+ homeostasis through the blockade of Ca2+-ATPase in the endoplasmic reticulum. nih.gov The specific effects appear to be dependent on concentration and the cellular context.
Table 1: Effects of Lidocaine on Neuronal Cell Cultures
| Cell Type | Model | Key Findings | Reference |
|---|---|---|---|
| Rat Cerebral Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Increased cell viability, reduced LDH release, activated Wnt/β-catenin pathway. | nih.govnih.gov |
The effects of lidocaine have been extensively studied across a wide range of cancer cell lines, revealing potential anti-neoplastic properties.
Breast Cancer: In various breast cancer cell lines, including MCF-7 (luminal A), MDA-MB-231 (triple-negative), and SKBr3 (HER2 positive), lidocaine has been shown to reduce cell viability and migration. nih.goviiarjournals.org For instance, MDA-MB-231 and normal breast epithelial MCF10A cells showed a significant loss of viability at a concentration of 0.5 mM. nih.gov The mechanism in some breast cancer cell lines, such as MDA-MB-231 and AU565, appears to be linked to the inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel. mdpi.com Furthermore, metabolomic analysis of MDA-MB-231 cells treated with lidocaine revealed downregulation of several metabolic pathways associated with oncogenesis, including glutaminolysis and choline (B1196258) synthesis. nih.gov
Gastric Cancer: Studies on gastric cancer cell lines like MKN45, AGS, and HGC-27 have demonstrated that lidocaine can suppress cell viability, migration, and invasion while promoting apoptosis. frontiersin.orgnih.govnih.gov In MKN45 cells, these effects were mediated, at least in part, by the up-regulation of miR-145, which subsequently inactivated the MEK/ERK and NF-κB signaling pathways. nih.gov In AGS and HGC-27 cells, lidocaine inhibited proliferation by down-regulating the phosphorylation of ERK1/2. iiarjournals.org
Lung Cancer: In lung adenocarcinoma cell lines A549 and NCI-H1299, lidocaine has been found to suppress cell proliferation, migration, and invasion in a dose-dependent manner. nih.govnih.gov The anti-tumor effects in these cells have been linked to the upregulation of miR-539, which in turn blocks EGFR (Epidermal Growth Factor Receptor) signaling and downstream pathways like ERK and PI3K/AKT. nih.gov Another study showed that lidocaine represses the proliferation of lung adenocarcinoma cells by downregulating the expression of GOLT1A (Golgi transport 1A). nih.gov
Hepatocellular Carcinoma (HCC): In HepG2, a human HCC cell line, lidocaine inhibited cell growth in a dose- and time-dependent manner. nih.gov It was observed to arrest the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov This pro-apoptotic effect was associated with an increase in Bax protein and activated caspase-3, and a decrease in Bcl-2 protein. nih.gov More recent research has suggested that lidocaine's inhibitory effects on HCC progression are mediated through the circ_DYNC1H1/miR-520a-3p/USP14 axis. nih.gov
Table 2: Summary of Lidocaine Effects on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Potential Mechanism(s) | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231, MCF-7, SKBr3 | Reduced viability and migration. | Inhibition of TRPM7 channels, downregulation of metabolic pathways. | nih.goviiarjournals.orgmdpi.comnih.gov |
| Gastric Cancer | MKN45, AGS, HGC-27, SGC7901 | Suppressed proliferation, migration, and invasion; induced apoptosis. | Upregulation of miR-145, inactivation of MEK/ERK and NF-κB pathways, downregulation of p-ERK1/2. | frontiersin.orgnih.govnih.goviiarjournals.org |
| Lung Cancer | A549, NCI-H1299 | Suppressed viability, migration, and invasion; induced apoptosis. | Upregulation of miR-539, blockage of EGFR signaling, downregulation of GOLT1A. | nih.govnih.gov |
In vitro studies using tenocytes (tendon cells) have investigated the effects of lidocaine on tendon health and repair. Research on cultured human tenocytes from gluteal tendons showed that lidocaine at concentrations of 0.2 and 1 mg/mL did not induce apoptosis or alter collagen synthesis. mdpi.com However, it did lead to an increase in collagen degradation, evidenced by the upregulation of matrix metalloproteinase-1 (MMP-1). mdpi.com
Other studies using rat Achilles tendon cells have reported that lidocaine inhibits tendon cell proliferation and migration in a dose-dependent manner. researchcommons.orgnih.gov For example, a significant decrease in cell viability was observed at concentrations of 1.0 mg/mL and 1.5 mg/mL. nih.gov This anti-proliferative effect was linked to changes in the expression of cell-cycle-related proteins, including the inhibition of cyclin A and CDK2. nih.gov These findings suggest that while not directly causing cell death at certain concentrations, lidocaine may impact the extracellular matrix dynamics and healing capacity of tendons. mdpi.comresearchcommons.orgresearchgate.net
Lidocaine's interaction with immune cells has been explored to understand its anti-inflammatory properties.
Monocytes and Macrophages: Lidocaine has been shown to directly modulate macrophage functions. In cultures of the RAW264.7 macrophage cell line, lidocaine inhibited the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine IL-1β. e-century.us This was associated with the suppression of pro-IL-1β mRNA expression, caspase-1 activation, and NF-κB activity. e-century.us In another study, in vitro treatment of normal murine macrophages with lidocaine activated them to become antibody-dependent cytotoxic effector cells and enhanced their phagocytic capabilities for antibody-sensitized cells. nih.gov Furthermore, lidocaine may influence macrophage polarization, promoting a shift from an M2 (anti-inflammatory) to an M1 (pro-inflammatory, anti-tumor) phenotype in the tumor microenvironment. mdpi.com
Neutrophils: The effects of lidocaine on neutrophils are complex and appear to be concentration-dependent. Some studies report that lidocaine can inhibit reactive oxygen species (ROS) production and chemotaxis. mdpi.com In human neutrophils, high concentrations of lidocaine (4 mmol/L) induced early apoptosis in resting cells and decreased NETosis (the formation of neutrophil extracellular traps) in stimulated cells. researchgate.net However, another study on equine neutrophils found that while therapeutic concentrations did not inhibit migration or adhesion, higher concentrations actually increased these functions. nih.gov This suggests that lidocaine can significantly modulate key neutrophil functions involved in the inflammatory response. hra.nhs.uknih.gov
The antimicrobial properties of lidocaine have been evaluated against various bacterial strains. In vitro studies have shown that lidocaine exhibits a dose-dependent inhibitory effect on the growth of several bacteria commonly associated with nosocomial wound infections, including Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govumn.edu Gram-negative organisms like E. coli appear to be the most susceptible, with bactericidal activity observed at concentrations of 1%, 2%, and 4%. jwatch.org For gram-positive bacteria such as S. aureus, a 4% concentration was bactericidal, while lower concentrations were bacteriostatic. jwatch.org However, some research has reported no significant in vitro antimicrobial effect of lidocaine, indicating that the results may vary depending on the specific strains and experimental conditions. unoeste.br
Table 3: Antimicrobial Activity of Lidocaine in Bacterial Cell Cultures
| Bacterial Strain | Lidocaine Concentration | Observed Effect | Reference(s) |
|---|---|---|---|
| Escherichia coli | 1%, 2%, 4% | Bactericidal | nih.govjwatch.org |
| Pseudomonas aeruginosa | 1% | Growth inhibition | nih.govjwatch.org |
| 2%, 4% | Bactericidal | nih.govjwatch.org | |
| Staphylococcus aureus | 1%, 2% | Mildly bacteriostatic | nih.govjwatch.org |
| 4% | Bactericidal | nih.govjwatch.org |
While specific studies utilizing RPMI 2650 (human nasal epithelial) and Calu-3 (human bronchial epithelial) cell lines to model lidocaine sulfate (B86663) permeation are not prominent in the available literature, the broader context of permeation enhancement for lidocaine is an active area of research. These cell lines are standard models for studying drug absorption across mucosal surfaces. Research in this field typically focuses on formulating lidocaine with enhancers or in novel delivery systems, such as nanostructured lipid carriers, to improve its transport across biological membranes. The principles investigated in these studies would be applicable to understanding and improving the permeation of lidocaine sulfate across epithelial barriers like those modeled by RPMI 2650 and Calu-3 cells.
Ex Vivo Tissue Models
Tissue-Based Permeation Studies
In Vivo Animal Models
Sepsis and Sterile Inflammation Models
The anti-inflammatory effects of lidocaine are a significant area of preclinical investigation. Studies using murine and rat models of sepsis (induced by methods such as cecal ligation and puncture or lipopolysaccharide administration) and sterile inflammation (such as fracture models) have demonstrated lidocaine's ability to modulate the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and effects on immune cell signaling pathways. Despite this wealth of data on lidocaine, specific research detailing the efficacy and mechanisms of this compound in these critical illness models is absent from published reports.
Rodent Models for Neurotoxicity Research
Rodent models, particularly rats, are fundamental in the preclinical assessment of the neurotoxic potential of local anesthetics like lidocaine. These models allow for controlled investigations into concentration-dependent toxicity, mechanisms of neuronal injury, and comparative analyses with other anesthetic agents. Research in this area has consistently highlighted that lidocaine can exhibit neurotoxic effects, particularly at higher concentrations and with prolonged exposure.
In vitro studies using dorsal root ganglion (DRG) neurons isolated from adult rats have demonstrated that lidocaine can directly induce neuronal death. One study found that a 4-minute exposure to lidocaine concentrations as low as 30 mM resulted in neuronal death. nih.gov The mechanism of this toxicity was linked to a lidocaine-induced increase in intracellular calcium ion concentrations ([Ca++]i), suggesting an excitotoxic process. nih.gov The study determined that lidocaine depolarized DRG neurons at concentrations that induced cell death, with an EC50 of 14 mM for depolarization and 21 mM for the increase in intracellular calcium. nih.gov
In vivo studies involving intrathecal administration in rats have further substantiated the neurotoxic potential of lidocaine, especially in comparison to other local anesthetics such as bupivacaine (B1668057). A study comparing the two found that rats given intrathecal lidocaine incurred more significant morphologic damage to the spinal cord than those given saline or equipotent doses of bupivacaine. nih.gov This research established a potency ratio of approximately 1:4.70 for lidocaine to bupivacaine and observed that lidocaine led to more prolonged sensory impairment. nih.gov
Further research using a rat model with developing motor neurons indicated that lidocaine demonstrated the highest neurotoxicity compared to bupivacaine and ropivacaine. mdpi.com After a 24-hour exposure, lidocaine caused a greater decrease in cell viability and a more significant increase in cytotoxicity, reactive oxygen species (ROS), and apoptosis in a concentration-dependent manner. mdpi.com This suggests that developing neurons may be particularly susceptible to the neurotoxic effects of lidocaine. mdpi.com The neurotoxic effects are not limited to the spinal cord, as other studies have explored lidocaine's impact in models of neurodegenerative diseases, such as an experimental model of Streptozotocin-induced Alzheimer's disease in rats, where chronic administration showed some neuroprotective effects. noropsikiyatriarsivi.com
Table 1: Research Findings on Lidocaine Neurotoxicity in Rodent Models
| Study Focus | Animal/Cell Model | Key Findings | Citations |
|---|---|---|---|
| Mechanism of Neurotoxicity | Isolated Dorsal Root Ganglion (DRG) neurons from adult rats | Lidocaine induced neuronal death at concentrations as low as 30 mM. Toxicity is linked to increased intracellular Ca++ and neuronal depolarization. | nih.gov |
| Comparative Neurotoxicity | In vivo rat model (intrathecal administration) | Bupivacaine was found to be less neurotoxic than lidocaine at equipotent concentrations, causing less functional impairment and morphologic damage. | nih.gov |
| Effects on Developing Neurons | In vitro model using developing motor neurons from rats | Lidocaine showed the highest neurotoxicity compared to bupivacaine and ropivacaine, causing concentration-dependent decreases in cell viability and increases in cytotoxicity and apoptosis. | mdpi.com |
| High Glucose Enhancement | Goto-Kakizaki rats (a model of type 2 diabetes) | High glucose levels were found to enhance lidocaine-induced neurotoxicity in spinal cord neurons. | researchgate.net |
Large Animal Models for Pharmacological Interactions (e.g., Goats for Epidural Analgesia)
Large animal models, such as goats, are invaluable for studying the pharmacological interactions of lidocaine in clinically relevant scenarios like epidural analgesia. These models allow researchers to evaluate how co-administration with other agents affects the onset, duration, and quality of the anesthetic block, as well as potential systemic effects. Goats are frequently used due to their docile temperament and anatomical similarities to humans in the spinal region.
Research has extensively explored the combination of lidocaine with various adjuncts to prolong its duration of action for surgical procedures. One common area of investigation is the interaction between lidocaine and magnesium sulfate for epidural analgesia in goats. A study evaluating this combination found that adding 100 mg of 10% magnesium sulfate to 2% lidocaine significantly prolonged the duration of analgesia to 99.80 ± 2.35 minutes without causing significant ataxia or adverse cardiovascular or respiratory effects. ekb.eg While the onset of analgesia was slightly delayed with the addition of magnesium sulfate, the extended duration was a notable benefit. ekb.eg
The interaction of lidocaine with alpha-2 adrenergic agonists like xylazine (B1663881) has also been a subject of study in sheep and goats. semanticscholar.orgscielo.org.za The epidural administration of a lidocaine-xylazine combination has been shown to provide adequate surgical analgesia with a good duration, often longer than lidocaine alone. semanticscholar.orgscielo.org.za Similarly, the addition of epinephrine (B1671497) to lidocaine for epidural use in pregnant West African Dwarf goats has been studied. This combination was found to provide a prolonged duration of action without serious adverse effects, though some changes in hematological and biochemical parameters were noted. consensus.app
Intrathecal administration of lidocaine in goats for procedures such as cesarean sections has also been evaluated. A retrospective study of seven goats found that intrathecal administration of 2% lidocaine provided adequate analgesia for the procedure with a mean surgical time of 96 ± 20 minutes and a mean time to stand of 182 ± 61 minutes from administration. nih.gov This indicates effective, though temporary, motor and sensory blockade suitable for surgery. nih.gov
Table 2: Pharmacological Interactions of Lidocaine in Goat Epidural Analgesia Models
| Lidocaine Combination | Animal Model | Key Pharmacological Interaction Findings | Citations |
|---|---|---|---|
| Lidocaine HCl 2% with Magnesium Sulfate (100 mg) | Adult Baladi goats | Delayed onset of analgesia but significantly prolonged duration (99.80 ± 2.35 min). Reduced ataxia compared to lidocaine alone. | ekb.eg |
| Lidocaine with Xylazine | Sheep and Goats | Provides adequate and prolonged surgical analgesia. The combination can induce mild sedation. | semanticscholar.orgscielo.org.za |
| Lidocaine with Epinephrine | Pregnant West African Dwarf goats | Prolonged duration of action without serious adverse effects. Some transient changes in physiological, hematological, and biochemical parameters were observed. | consensus.app |
| Lidocaine HCl 2% (Intrathecal) | Client-owned goats undergoing C-sections | Provided adequate analgesia for a mean surgical time of 96 minutes. Mean time to stand was 182 minutes. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Lidocaine |
| This compound |
| Bupivacaine |
| Ropivacaine |
| Magnesium sulfate |
| Xylazine |
| Epinephrine |
| Saline |
Advanced Analytical Methodologies for Lidocaine Sulfate and Metabolites
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and quantification of lidocaine (B1675312) and its metabolites. The versatility of this technique, offered through different stationary and mobile phases, allows for the effective resolution of the parent compound from its metabolic byproducts and other matrix components.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the analysis of lidocaine. nih.govnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govuobasrah.edu.iq The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724), is a critical parameter that is optimized to achieve efficient separation. halocolumns.comnih.gov For instance, a mobile phase consisting of acetonitrile and a pH 5.9 phosphate (B84403) buffer (20:80 v/v) has been successfully used. nih.gov The pH of the mobile phase is particularly important for basic compounds like lidocaine, with slightly alkaline conditions (pH 8) often recommended to ensure good peak shape and retention. halocolumns.com
UV detection is commonly set at a wavelength where lidocaine exhibits significant absorbance, such as 210 nm or 230 nm, to ensure high sensitivity. nih.govnih.govoup.com The method's performance is rigorously validated to ensure its reliability, with key parameters including linearity, recovery, and precision being assessed. nih.govnih.gov HPLC-UV methods have demonstrated excellent linearity over specific concentration ranges, with correlation coefficients often exceeding 0.998. uobasrah.edu.iqnih.gov
Table 1: HPLC-UV Method Parameters for Lidocaine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18/ODS | nih.govuobasrah.edu.iqnih.gov |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 20:80 v/v, pH 5.9) | nih.gov |
| Flow Rate | Typically 1.0 mL/min | uobasrah.edu.iqnih.govoup.com |
| Detection Wavelength | 210 nm or 230 nm | nih.govnih.govoup.com |
| Linearity Range | 20-1000 ng/mL | nih.gov |
| Limit of Quantitation | 20 ng/mL | nih.gov |
| Mean Absolute Recovery | ~96.6% | nih.gov |
Gas Chromatography (GC) offers a robust alternative for the analysis of lidocaine, often in its hydrochloride form in pharmaceutical products. nih.govnih.gov This technique typically employs a capillary column and a Flame Ionization Detector (FID). nih.gov The oven temperature is programmed to ensure the separation of lidocaine from any impurities or degradation products. nih.govjapsonline.com For example, a temperature program might start at 80°C, ramp up to 210°C, and then to a final temperature of 230°C. nih.gov
A key advantage of GC-FID is its high specificity and the short chromatographic run times that can be achieved, often under 10 minutes. nih.gov The method is validated for its accuracy and precision and has been successfully applied for the routine analysis of lidocaine in pharmaceutical formulations like creams and injections. nih.gov
Table 2: GC-FID Conditions for Lidocaine HCl Analysis
| Parameter | Condition | Source |
|---|---|---|
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Carrier Gas | Nitrogen | nih.govjapsonline.com |
| Injector Temperature | 260°C | nih.gov |
| Detector Temperature | 260°C - 280°C | nih.govjapsonline.com |
| Oven Temperature Program | Initial 80°C, ramp to 210°C, then to 230°C | nih.gov |
| Run Time | ~8.5 minutes | nih.gov |
For the highly sensitive and selective determination of lidocaine and its primary metabolites, such as monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netnih.gov This technique is particularly valuable for analyzing complex biological matrices like human plasma and urine. nih.govresearchgate.net The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile or methanol (B129727). researchgate.netoup.com
Following separation, the analytes are ionized, commonly using electrospray ionization (ESI), and then detected by the mass spectrometer. uliege.be The high selectivity of MS/MS allows for the accurate quantification of lidocaine and its metabolites even at very low concentrations, with limits of quantification reported in the low ng/mL range. researchgate.netoup.com
Table 3: LC-MS/MS Parameters for the Analysis of Lidocaine and Metabolites
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | Reversed-phase (e.g., C18 column) | researchgate.netoup.com |
| Mobile Phase | Water/Acetonitrile with additives (e.g., formic acid, ammonium acetate) | researchgate.netoup.com |
| Ionization Source | Electrospray Ionization (ESI) | uliege.be |
| Analytes | Lidocaine, Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) | nih.govresearchgate.netnih.gov |
| Limit of Quantification (Plasma) | 1.6-5 nmol/L | nih.gov |
Electrophoretic Methods
Electrophoretic techniques provide an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field.
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the analysis of lidocaine. nih.govnih.govwikipedia.org This method offers the advantages of rapid analysis times, often under a minute, and high separation efficiency. nih.govresearchgate.net The separation is performed in a fused silica (B1680970) capillary using a background electrolyte (BGE). nih.govnih.gov The composition and pH of the BGE are critical for achieving optimal separation. nih.gov For instance, a BGE composed of 2-amino-2-(hydroxymethyl)-1,3-propanediol and 2-(N-morpholino)ethanesulfonic acid at a pH of 6.1 has been utilized. researchgate.net
Detection is typically performed using UV absorbance, as lidocaine possesses chromophoric groups that allow for direct UV detection. nih.gov The method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for the determination of lidocaine in pharmaceutical formulations. researchgate.net
Table 4: Capillary Zone Electrophoresis Parameters for Lidocaine Determination
| Parameter | Condition | Source |
|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | nih.govnih.gov |
| Capillary | Uncoated fused silica | nih.govresearchgate.net |
| Background Electrolyte (BGE) | e.g., 20 mmol L−1 TRIS and 40 mmol L−1 MES at pH 6.1 | researchgate.net |
| Detection | Direct UV | nih.gov |
| Separation Time | < 1 minute | nih.govresearchgate.net |
| Linearity (r²) | > 0.999 | researchgate.net |
| Limit of Detection | 0.92 mg L−1 | researchgate.net |
Spectrophotometric Approaches
Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of lidocaine, particularly in pharmaceutical preparations. These methods are typically based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer. ccsenet.orgjuniperpublishers.com
One common approach involves the formation of an ion-pair complex between lidocaine hydrochloride and a dye, such as eriochrome black T, at an acidic pH. ccsenet.org The resulting colored complex is then extracted into an organic solvent like chloroform (B151607) and its absorbance is measured at a specific wavelength, for example, 508 nm. ccsenet.org Another method involves the reaction of the chloride ion from lidocaine hydrochloride with mercuric thiocyanate, leading to the formation of a red-colored complex with ferric ions that absorbs at 460 nm. juniperpublishers.com Direct UV spectrophotometry in an acidic medium, such as 0.1M HCl, has also been employed, with the maximum absorbance observed at 265 nm. These methods are validated for their adherence to Beer's law over a defined concentration range and for their accuracy and precision. ccsenet.orgjuniperpublishers.com
Table 5: Spectrophotometric Methods for Lidocaine Determination
| Method | Reagents | Wavelength (λmax) | Linearity Range | Source |
|---|---|---|---|---|
| Ion-Pair Complexation | EBT, Chloroform | 508 nm | 0.10-10 mg L-1 | ccsenet.org |
| Thiocyanate Displacement | Mercuric thiocyanate, Ferric ammonium sulfate (B86663) | 460 nm | 2-28 µg/mL | juniperpublishers.com |
| Direct UV Spectrophotometry | 0.1M HCl | 265 nm | 0.05-0.7 mg/mL |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely utilized analytical technique for the quantification of lidocaine in various formulations due to its simplicity and accuracy. semanticscholar.orgresearchgate.net The method is based on the principle that lidocaine absorbs ultraviolet light at a specific wavelength. The wavelength of maximum absorbance (λmax) for lidocaine is consistently reported to be around 263 nm. semanticscholar.orgijpsonline.comas-pub.com However, the specific λmax can vary slightly depending on the solvent used. For instance, studies have employed 0.1N hydrochloric acid (HCl) as a solvent, finding the absorbance maxima at 263 nm. semanticscholar.orgas-pub.com Another approach used a mixture of methanol and water, which also identified the λmax at 263 nm. as-pub.com
The application of UV-Visible spectrophotometry is not limited to single-component analysis. Chemometric-assisted methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), have been developed to resolve complex spectral data where the spectra of lidocaine and other active ingredients or impurities overlap. ijpsonline.comresearchgate.netnih.gov This is particularly useful for the simultaneous analysis of lidocaine and other compounds, such as phenazone, in ear drops, where their absorption maxima are very close (263 nm for lidocaine and 267 nm for phenazone). ijpsonline.com These multivariate calibration techniques allow for the determination of the active compound's content and identity without prior separation steps, offering a significant advantage in terms of speed and simplicity over chromatographic methods. researchgate.netnih.gov
UV-Visible Spectrophotometry Parameters for Lidocaine Analysis
| Parameter | Finding | Solvent/Medium | Source(s) |
|---|---|---|---|
| Wavelength of Max Absorbance (λmax) | 263 nm | 0.1N HCl | semanticscholar.orgas-pub.com |
| Wavelength of Max Absorbance (λmax) | 263 nm | Methanol/Water (50:50) | as-pub.com |
| Wavelength of Max Absorbance (λmax) | 275 nm (with Diltiazem) | Not Specified | nano-ntp.com |
| Wavelength of Max Absorbance (λmax) | 510 nm (complex with HAN reagent) | Acidic medium (pH 4) | scispace.com |
| Linearity Range | 1.44 – 69.31 ppm | Acidic medium (pH 4) | scispace.com |
| Linearity Range | 50-300 µg/ml | Methanol | ijpsonline.com |
Electrochemical and Membrane-Based Techniques
Electrochemical techniques represent a valuable alternative for the analysis of lidocaine, offering advantages such as simplicity, reliability, sensitivity, and selectivity. nih.gov These methods include voltammetry and potentiometry, with the latter often employing ion-selective electrodes. nih.govresearchgate.net Voltammetric methods, such as square-wave voltammetry, have been successfully applied for the determination of lidocaine using a bare carbon-paste electrode or boron-doped diamond electrodes. nih.govresearchgate.net Studies have shown that lidocaine can be oxidized, producing a well-defined irreversible peak at a potential between +0.80 and +0.88 V, depending on the conditions. nih.gov The peak currents in these methods are proportional to the concentration of lidocaine, allowing for its quantification. nih.gov The pH of the solution significantly affects the electrochemical response, with peak currents increasing rapidly at pH values between 4 and 8. nih.gov
More advanced electrochemical sensors have been developed using chemically modified electrodes to enhance sensitivity and electrocatalytic activity. researchgate.nettubitak.gov.tr For example, a drug biosensor was constructed using hemoglobin immobilized on a gold film modified with a self-assembled monolayer of 3-mercaptopropionic acid. researchgate.nettubitak.gov.tr This modified electrode demonstrated high sensitivity and good electrocatalytic activity for the reduction of lidocaine. tubitak.gov.tr Another novel approach involves a molecularly imprinted electrochemical sensor with a porous, three-dimensional nanostructure, which offered an excellent response for lidocaine with a very low detection limit of 1.0 × 10⁻¹⁰ mol L⁻¹. rsc.org
Selective Membrane Electrodes
Ion-selective electrodes (ISEs) are a prominent membrane-based technique for the potentiometric determination of lidocaine. rsc.orgresearchgate.netnih.gov These sensors are typically constructed with a polyvinyl chloride (PVC) matrix membrane. rsc.orgresearchgate.netnih.gov The selective response to the lidocaine cation is achieved by incorporating an ion-pair complex into the membrane. rsc.orgresearchgate.net Various ion-pairing agents have been used, including dipicrylamine, dinonylnaphthalenesulphonic acid, sulfathiazole, and tetraphenylborate. rsc.orgresearchgate.netcapes.gov.br
A lidocaine-selective electrode can exhibit a near-Nernstian response, meaning the electrode potential changes predictably with the logarithm of the lidocaine concentration. rsc.orgresearchgate.net For example, an electrode using a lidocaine-sulfathiazole ion pair complex showed a Nernstian response over a concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol L⁻¹ with a slope of 60.1 ± 0.2 mV per decade. researchgate.net Similarly, a PVC matrix membrane electrode with a dinonylnaphthalenesulphonic acid ion-pair was linear in the range of 10⁻¹ to 3.2 × 10⁻⁵ M. rsc.org These electrodes are functional within a specific pH range, typically between 3 and 9.5, and have been successfully used to determine lidocaine in pharmaceutical preparations and biological fluids. rsc.orgresearchgate.netoup.com
Characteristics of Lidocaine-Selective Membrane Electrodes
| Electrode Type / Ion-Pair | Linear Concentration Range | Slope (mV/decade) | pH Range | Source(s) |
|---|---|---|---|---|
| PVC Matrix with Dinonylnaphthalenesulphonic Acid | 10⁻¹ – 3.2 × 10⁻⁵ M | Near-Nernstian | Not Specified | rsc.org |
| PVC-Membrane with Lidocaine-Sulfathiazole | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ M | 60.1 ± 0.2 | 5–9.5 | researchgate.net |
| Liquid Membrane with Lidocaine Reineckate | 10⁻² – 10⁻⁵ M | Linear Response | 3–6.5 | oup.com |
| PVC-based Solid-Contact with KTpClPB | 1.0 × 10⁻³ – 1.0 × 10⁻⁵ M | 57.1 | 2.0–10.0 | nih.gov |
Method Validation and Research Applications
Validation of an analytical method is crucial to ensure its reliability, consistency, and accuracy for its intended purpose. as-pub.com For lidocaine sulfate, various analytical methods, including HPLC and UV spectrophotometry, have been rigorously validated according to guidelines from the International Conference on Harmonisation (ICH). ijrrjournal.comresearchgate.net
Parameters for Method Validation (Linearity, Precision, Accuracy, Sensitivity, Specificity, Robustness)
Method validation encompasses several key parameters to demonstrate that a method is fit for purpose. elementlabsolutions.com
Linearity and Range : This parameter confirms a direct, proportional relationship between the concentration of lidocaine and the analytical signal. For HPLC methods, linearity for lidocaine has been established in concentration ranges such as 20-100 µg/ml and 1-6 µg/mL, with correlation coefficients (r²) consistently greater than 0.999. ijrrjournal.comresearchgate.net UV spectrophotometric methods also show excellent linearity. researchgate.netnano-ntp.com The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear. nano-ntp.com
Precision : Precision measures the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.com It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrrjournal.com For lidocaine analysis, precision is expressed as the Relative Standard Deviation (%RSD), with values typically required to be less than 2%. ijrrjournal.com
Accuracy : Accuracy reflects the closeness of the measured value to a true or accepted reference value. elementlabsolutions.com It is often determined through recovery studies by spiking a sample with a known amount of lidocaine. pharmacophorejournal.com For validated methods, recovery percentages are generally expected to be within 95-105%. ijrrjournal.com
Sensitivity : The sensitivity of a method is established by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijrrjournal.com For an HPLC method, the LOD and LOQ for lidocaine were found to be 1.54 µg/ml and 4.68 µg/ml, respectively. ijrrjournal.com
Specificity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or excipients. elementlabsolutions.compharmacophorejournal.com This is often demonstrated by analyzing forced degradation samples or placebo formulations to ensure no interference with the lidocaine peak. as-pub.combrieflands.com
Robustness : This parameter evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. elementlabsolutions.com For HPLC, this can involve altering the mobile phase ratio, pH, flow rate, and detection wavelength to ensure the results remain consistent. ijrrjournal.com
Validation Parameters for Lidocaine Analytical Methods
| Parameter | Method | Finding | Source(s) |
|---|---|---|---|
| Linearity (Range) | RP-HPLC | 20-100 µg/ml (r²=0.999) | ijrrjournal.com |
| Linearity (Range) | RP-HPLC | 1.25 to 25 µg/mL (r > 0.9996) | scielo.br |
| Linearity (Range) | HPLC/MS/MS | 10-10,000 ng/mL | researchgate.net |
| Precision (%RSD) | RP-HPLC | Intra-day and Inter-day < 2% | ijrrjournal.com |
| Precision (%CV) | HPLC/MS/MS | Intra-day: 2.32-10.14%; Inter-day: 5.02-8.12% | researchgate.net |
| Accuracy (% Recovery) | RP-HPLC | 95%-105% | ijrrjournal.com |
| Accuracy | HPLC/MS/MS | Within ±6% | researchgate.net |
| LOD | RP-HPLC | 1.54 µg/ml | ijrrjournal.com |
| LOQ | RP-HPLC | 4.68 µg/ml | ijrrjournal.com |
Application in Research Studies (e.g., Release Kinetics, Metabolic Studies)
Validated analytical methods are essential for various research applications. In pharmaceutical development, they are used to study the in vitro release kinetics of lidocaine from different dosage forms. For instance, a validated HPLC method was successfully used to assay lidocaine hydrochloride in aqueous receiving media during dissolution tests of Poloxamer 407 thermoreversible gels. scielo.brsemanticscholar.org The sensitivity and specificity of the HPLC method were crucial for quantifying the very low concentrations of the drug released into the dissolution medium. scielo.br Similarly, ion-selective electrodes have been applied to study the drug release profiles of lidocaine from porous cellulose (B213188) matrices. nih.gov
In the field of pharmacokinetics, robust analytical methods are required to conduct metabolic studies. A sensitive high-performance liquid chromatographic assay was developed for the simultaneous quantification of lidocaine and its four metabolites in rat plasma. nih.gov This method was applied to investigate the in vitro microsomal metabolism and in vivo pharmacokinetics of lidocaine. nih.gov Another study developed and validated a novel bio-analytical method using UPLC-MS/MS for the simultaneous determination of lidocaine and its active metabolites, monoethylglycylxylidide (MEGX) and glycylxylidide (GX), in rat plasma. nih.govresearchgate.net This method was then used to evaluate potential pharmacokinetic alterations of lidocaine when incorporated into a hyaluronic acid injection, demonstrating that the validated method was suitable for tracking the parent drug and its metabolites over time. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on Lidocaine Compounds
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational studies on lidocaine (B1675312), providing a dynamic view of molecular interactions and behavior over time. These simulations have been employed to understand how lidocaine and its protonated form, lidocainium, interact with various environments, such as aqueous solutions, lipid membranes, and novel solvent systems. researchgate.netnih.gov
For instance, MD simulations have been used to study lidocaine and its analogs in 0.9% NaCl solution to investigate their structure and solvent effects. researchgate.net These studies often compare the unprotonated and protonated forms of the molecule to understand how charge affects its interactions. researchgate.net Coarse-grained (CG) MD simulations have also been utilized to investigate the permeation of lidocaine across skin models, revealing how chemical enhancers can facilitate its delivery. mdpi.com
In the context of ionic liquids (ILs) and deep eutectic solvents (DESs), MD simulations help elucidate the solvation structure and dynamics. rsc.org Studies on lidocainium docusate, an ionic liquid active pharmaceutical ingredient (API), have used MD simulations to calculate aqueous phase association constants, suggesting that ion association in solution could enhance efficacy. nih.gov Although direct MD simulation data for lidocaine sulfate (B86663) is scarce, these studies on other salts provide a robust framework for how such simulations could predict its behavior, including ion pairing, aggregation, and interaction with biological interfaces. One study did note that admittance data for aqueous lidocaine sulfate solutions suggest a complex self-assembly process occurring near the electrode double layer, a phenomenon that could be further explored with MD simulations. researchgate.net
Table 1: Representative Molecular Dynamics Simulation Studies on Lidocaine Compounds
| Lidocaine Compound/System | Simulation Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Lidocaine (protonated/unprotonated) | Interaction with 0.9% NaCl solution | Protonation of the amino-terminal increases hydrophilicity. | researchgate.net |
| Lidocainium Docusate (IL API) | Aqueous phase association | Calculated association constant was 10.1 M⁻¹, suggesting significant ion pairing in solution. | nih.gov |
| Lidocaine | Permeation through a model skin membrane | Chemical enhancers like ethanol (B145695) and linoleic acid decrease membrane thickness and order. | mdpi.com |
| Lidocaine | Solvation in deep eutectic solvents | Effective solvation is driven by strong solute-solvent intermolecular interactions. | rsc.orgmdpi.com |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For lidocaine compounds, DFT calculations are crucial for understanding fundamental properties that govern their interactions.
DFT has been used to calculate the optimized geometry, bonding features, and vibrational frequencies of lidocaine. nih.gov Such studies help in interpreting experimental data, like FT-IR spectra, and provide insights into intramolecular forces, such as the strong N-H···N hydrogen bond confirmed by Natural Bond Orbital (NBO) analysis. nih.gov
In studies involving lidocaine in different environments, DFT calculations have been used to analyze the electrostatic potential and binding interactions. For example, DFT indicated that the chloride ion (Cl−) weakly binds to the amine hydrogen of protonated lidocaine, supporting the stability of its hydrochloric salt form. researchgate.net In research on lidocaine's solubility in deep eutectic solvents, DFT methods were employed alongside MD simulations to analyze the intermolecular forces between lidocaine and the solvent components. rsc.orgmdpi.com These combined approaches confirm that strong solute-solvent interactions are responsible for the effective solvation of lidocaine in these novel systems. rsc.orgmdpi.com
While specific DFT studies on this compound are not readily found, this methodology would be invaluable for determining the geometric and electronic structure of the lidocaine-sulfate ion pair, calculating interaction energies, and understanding the nature of the bonding between the lidocainium cation and the sulfate anion.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals, Electrostatic Forces)
The therapeutic action and physicochemical properties of lidocaine are governed by a complex interplay of intermolecular forces. Computational studies have been instrumental in dissecting these interactions.
Hydrogen Bonding: Hydrogen bonds are critical, especially in lidocaine's interactions with solvent molecules and biological targets. In deep eutectic solvents composed of components like carboxylic acids, strong hydrogen bonding between the lidocaine amide group and the acid's carboxyl group is a primary driver of solvation. mdpi.commdpi.com DFT and MD simulations show that lidocaine can act as a hydrogen bond acceptor and form strong bonds with hydrogen bond donors in DES systems. rsc.orgmdpi.com
Van der Waals and Hydrophobic Interactions: These non-specific forces are significant for lidocaine's ability to partition into lipid membranes. The aromatic ring of lidocaine contributes to π-π stacking interactions, which have been shown to influence the self-assembly of lidocaine salts into nano-systems. nih.gov The study of lidocaine within lipid bilayers shows its orientation is managed by interactions between its carbonyl oxygen and polar headgroups, while the rest of the molecule interacts with the nonpolar lipid tails. nih.gov
Electrostatic and Ionic Interactions: As a weak base, lidocaine is often protonated at physiological pH, leading to important electrostatic interactions. drugbank.com The interaction between the positively charged lidocainium cation and negatively charged counter-ions (like chloride or, hypothetically, sulfate) is a dominant force. researchgate.netnih.gov In a study of lidocaine hydrochloride, the interaction between the lidocainium cation and the Cl⁻ anion was found to be a favorable hydrogen bond. researchgate.net Crystallographic analysis of human serum albumin in the presence of ammonium (B1175870) sulfate revealed a specific cavity that accepts the sulfate ion, indicating that proteins can have well-defined binding sites for sulfate, which could be relevant for the interaction of this compound with transport proteins. researchgate.net
Solvation Phenomena in Novel Solvent Systems (e.g., Deep Eutectic Solvents, Ionic Liquids)
The solubility and stability of active pharmaceutical ingredients (APIs) are critical for their formulation and delivery. Novel solvent systems like deep eutectic solvents (DESs) and ionic liquids (ILs) have been explored as promising media for lidocaine.
Theoretical studies combining DFT and MD simulations have investigated the solvation of lidocaine in various DESs, such as those formed from choline (B1196258) chloride, lactic acid, and alanine. rsc.orgmdpi.com These studies consistently report that the high solubility of lidocaine in these solvents is due to strong and specific intermolecular interactions, primarily hydrogen bonding, between the drug and the DES components. rsc.orgresearchgate.netmdpi.com The findings indicate that these interactions are accompanied by only minor changes in the solvent's structure, making them highly effective solubilizing media. rsc.orgmdpi.com
Lidocaine has also been a component of hydrophobic DESs (HDESs), for example, by mixing it with carboxylic acids. mdpi.com These systems have been studied for applications like metal extraction, where the intermolecular interactions within the HDES are crucial for their function. mdpi.com Furthermore, lidocaine itself can be part of an ionic liquid, as seen with lidocainium docusate. nih.gov Computational simulations of such systems help in understanding the association behavior of the ionic components in aqueous solutions. nih.gov The study of lidocaine in a 1:1 mixture with oleic acid, which forms a DES, showed it can undergo temperature-induced phase separation from water, a behavior explained by the stronger hydrogen bonding between lidocaine and oleic acid compared to their interactions with water. researchgate.net
Table 2: Investigated Novel Solvent Systems for Lidocaine
| Solvent System Type | Components | Computational Method(s) | Key Insight | Reference(s) |
|---|---|---|---|---|
| Deep Eutectic Solvent (DES) | Choline chloride/Lactic acid, Alanine/Lactic acid | DFT, MD | Effective solvation is due to strong H-bonding and van der Waals interactions between lidocaine and solvent components. | rsc.orgresearchgate.netmdpi.com |
| Hydrophobic DES (HDES) | Lidocaine/Carboxylic acids (e.g., decanoic acid) | Experimental and Interaction Analysis | Strong hydrogen bonding confirmed between lidocaine and the acids, weakening as the acid's alkyl chain length increases. | mdpi.com |
| Ionic Liquid (IL) | Lidocainium docusate | MD | The IL API shows a higher association constant in water compared to its precursor salts. | nih.gov |
Structural Dynamics and Clustering Analysis
Computational and experimental studies have revealed that lidocaine compounds can form complex, ordered structures in solution. Understanding these structural dynamics and aggregation tendencies is important for formulation and bioavailability.
In aqueous solutions of lidocaine hydrochloride, techniques like small- and wide-angle X-ray scattering (SWAXS) have demonstrated that lidocaine molecules can self-assemble into nanometer-sized, micelle-like structures. researchgate.net These aggregates consist of an innermost core and an outer shell, and there is evidence for further clustering of these aggregates. researchgate.net This tendency to form larger structures is concentration-dependent. researchgate.net
Clustering analysis is also a key part of docking studies, where multiple potential binding poses of a ligand to a receptor are grouped. For instance, in docking experiments of lidocaine to the HCN1 ion channel pore, clustering analysis identified five distinct groups of binding poses, with the most stable ones stabilized by π-stacking interactions. nih.gov
The potential for self-assembly was also noted in a study of aqueous this compound, which suggested a "more complex self-assembly process" compared to lidocaine hydrochloride, although the specifics of this structure were not detailed. researchgate.net Theoretical investigations into lidocaine clustering in deep eutectic solvents have also been performed to understand how the drug distributes within the solvent at higher concentrations. rsc.orgmdpi.com These analyses provide a picture of the solution's microheterogeneity, which can impact its bulk properties. rsc.orgmdpi.com
Non Clinical Research Applications of Lidocaine Compounds
Anti-Inflammatory and Immunomodulatory Research
Lidocaine (B1675312) has demonstrated notable anti-inflammatory and immunomodulatory effects in numerous in vitro and in vivo studies. mdpi.comresearchgate.net The mechanisms underlying these properties are multifaceted, involving the modulation of various inflammatory pathways and cellular behaviors. nih.gov Research indicates that lidocaine can suppress the activation, adhesion, and migration of leukocytes and inhibit the release of inflammatory mediators. mdpi.comresearchgate.net It has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and prostaglandins, thereby helping to control excessive inflammatory responses. mdpi.comnih.gov
A key area of research is lidocaine's effect on High-Mobility Group Box 1 (HMGB1), a critical pro-inflammatory cytokine involved in sterile injuries and sepsis. nih.govdoaj.orguki.ac.id Studies have shown that systemic lidocaine can significantly inhibit the expression and release of HMGB1. nih.gov In a study involving patients undergoing radical hysterectomy, intraoperative systemic lidocaine was found to attenuate the serum levels of HMGB1 protein. nih.gov Further investigation revealed that lidocaine also inhibited the transcription of HMGB1 mRNA in peripheral blood mononuclear cells (PBMCs). nih.gov
Animal models have corroborated these findings. In a mouse model of sterile inflammation from a closed fracture, intravenous lidocaine administration effectively suppressed both HMGB1 mRNA transcription and protein translation, thereby inhibiting the inflammatory process. doaj.orguki.ac.id Research in rat models of neuropathic pain also indicates that lidocaine alleviates neuroinflammation by inhibiting HMGB1 expression. nih.gov
Lidocaine's immunomodulatory effects extend to its influence on monocytes and macrophages, key cells in the immune response. nih.govnih.gov An RNA sequencing study on the human acute monocytic leukemia cell line (THP-1) provided insight into how lidocaine affects their behavior. nih.govnih.govresearchgate.net The study found that while high doses of lidocaine (>1 mM) exhibited cytotoxicity, lower doses (<0.5 mM) induced a mixed anti-inflammatory and pro-reparative profile. nih.govnih.gov
This low-dose treatment led to the significant upregulation of gene cassettes associated with tissue remodeling and the resolution of inflammation. nih.govnih.gov These findings suggest that lidocaine can polarize macrophages towards an M2-like healing phenotype, which is crucial for tissue repair. nih.gov This modulation of macrophage function highlights a potential mechanism for lidocaine's therapeutic effectiveness in resolving inflammation and promoting healing. nih.govnih.gov
Lidocaine interferes with multiple aspects of the inflammatory cascade. nih.gov It is presumed to affect processes such as phagocytosis, migration, and cellular metabolism of inflammatory cells. nih.gov One proposed mechanism is the inhibition of membrane-ion transporters in human polymorphonuclear granulocytes, which dysregulates cellular pH and subsequently depresses cytokine release. nih.gov
Furthermore, lidocaine has been shown to modulate critical signaling pathways involved in inflammation. Research on inflammatory pain in rats demonstrated that lidocaine could inhibit the activation of the MAPK/ERK/NF-κB signaling pathway. spandidos-publications.com By suppressing this pathway, lidocaine reduced the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, thereby alleviating the inflammatory response. spandidos-publications.com It also reduces the activation of neutrophils and macrophages and helps preserve endothelial integrity during inflammation. mdpi.comnih.gov
Anti-Tumor Research Potential
Beyond its anti-inflammatory properties, lidocaine has demonstrated significant potential in anti-tumor research. nih.govfrontiersin.org A growing body of evidence from laboratory and clinical studies suggests that lidocaine may inhibit cancer progression and recurrence by directly affecting cancer cells. nih.gov
In vitro studies have consistently shown that lidocaine can inhibit the proliferation, migration, and invasion of various cancer cells. nih.govfrontiersin.org For instance, lidocaine has been found to suppress the viability of gastric cancer cells and inhibit their migration and invasion. researchgate.net Similar inhibitory effects on proliferation and migration have been observed in endometrial cancer cells, where lidocaine also promotes apoptosis by inducing autophagy. spandidos-publications.com
The mechanisms behind these anti-tumor effects are diverse. In lung cancer cells, lidocaine was shown to inhibit proliferation by regulating the miR-539/EGFR axis and decreasing the activation of the ERK and PI3K/AKT pathways. nih.gov In breast, prostatic, and ovarian cancer cells that express the TRPV6 channel, lidocaine inhibited migration and invasion by downregulating TRPV6 expression and reducing calcium influx. nih.gov A recent discovery also found that lidocaine activates the bitter taste receptor T2R14, which is highly expressed in head and neck cancer cells, initiating a process called apoptosis, or programmed cell death. todaysrdh.comthebrighterside.newsupenn.edu
One of the most intriguing areas of lidocaine's anti-tumor research is its role in epigenetics, specifically its ability to demethylate DNA. nih.govovid.com DNA methylation is an epigenetic mechanism that can silence tumor suppressor genes, contributing to cancer development. nih.gov Several studies have shown that lidocaine can act as a DNA-demethylating agent in a time- and dose-dependent manner. nih.govnih.gov
In-vitro research on estrogen receptor-negative (BT-20) and -positive (MCF-7) breast cancer cell lines revealed that lidocaine caused a dose-dependent decrease in global DNA methylation. nih.govovid.com The effect was more pronounced in the BT-20 cells, which had a higher baseline methylation level. nih.gov This demethylating property suggests that lidocaine could potentially reactivate silenced tumor suppressor genes, thereby inhibiting tumor growth. nih.gov Further studies have shown that the demethylating effects of lidocaine are additive when combined with the chemotherapy agent decitabine (B1684300) (DAC), a known DNA methyltransferase inhibitor. oup.com
Signaling Pathway Interactions in Oncology Research (e.g., miR-27b-3p/YAP axis)
Lidocaine has been the subject of extensive investigation for its potential anti-cancer properties, with research focusing on its interaction with various cellular signaling pathways that govern cancer cell proliferation, apoptosis (programmed cell death), and metastasis. While the specific miR-27b-3p/YAP axis has been explored in the context of other local anesthetics like ropivacaine, lidocaine's influence is characterized by its engagement with other critical oncogenic pathways. nih.gov
A significant area of research involves lidocaine's activation of the bitter taste receptor T2R14. todaysrdh.comnih.gov This receptor is found in high concentrations on various cancer cells, including head and neck squamous cell carcinoma (HNSCC). todaysrdh.comstlargusnews.com Studies have demonstrated that lidocaine's activation of T2R14 triggers a cascade of intracellular signals, beginning with an influx of calcium into the mitochondria. technologynetworks.comupenn.edu This leads to mitochondrial membrane depolarization, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the induction of apoptosis. todaysrdh.com This apoptotic effect can be blocked by specific T2R14 antagonists, confirming the receptor's central role in this mechanism. todaysrdh.com
Lidocaine's influence also extends to the regulation of microRNAs (miRNAs) and circular RNAs (circRNAs). In hepatocellular carcinoma (HCC) cells, lidocaine has been shown to impede tumor progression by targeting the circ_DYNC1H1/miR-520a-3p/USP14 axis. nih.gov It suppresses the malignant behaviors of HCC cells by downregulating circ_DYNC1H1, which in turn affects the levels of miR-520a-3p and its target, USP14. nih.gov Similarly, in colorectal cancer, lidocaine enhances apoptosis by upregulating miR-520a-3p to inhibit the epidermal growth factor receptor (EGFR). nih.gov
Furthermore, research indicates lidocaine can sensitize cancer cells to conventional chemotherapeutic agents. For instance, it has been shown to enhance the apoptotic effects of cisplatin (B142131) in breast cancer cells. frontiersin.org In melanoma, lidocaine was found to re-sensitize cells to 5-fluorouracil (B62378) (5-FU) by up-regulating miR-493 and down-regulating pathways it mediates, such as PI3K/AKT and Smad. frontiersin.org
Table 1: Selected Signaling Pathways Influenced by Lidocaine in Oncology Research
| Cancer Type | Pathway/Target Interacted With | Observed Effect | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Bitter Taste Receptor T2R14 | Induction of apoptosis via mitochondrial Ca²+ influx and ROS production | todaysrdh.com, nih.gov, technologynetworks.com |
| Hepatocellular Carcinoma (HCC) | circ_DYNC1H1/miR-520a-3p/USP14 axis | Inhibition of tumor progression and malignant behaviors | nih.gov |
| Colorectal Cancer | miR-520a-3p/EGFR axis | Enhanced apoptosis and suppressed proliferation | nih.gov |
| Melanoma | miR-493, Sox4, PI3K/AKT, Smad pathways | Increased sensitivity to 5-fluorouracil (5-FU) | frontiersin.org |
| Breast Cancer | Apoptosis pathways (e.g., Caspase-3 activation) | Enhanced apoptosis when combined with cisplatin | frontiersin.org |
Neuroprotective Research
Lidocaine has demonstrated significant neuroprotective effects in pre-clinical models of cerebral ischemia-reperfusion (I/R) injury, a condition where blood supply is restored to brain tissue after a period of oxygen and glucose deprivation, leading to secondary neuronal damage. nih.gov In vitro studies using neuronal models of oxygen-glucose deprivation/reperfusion (OGD/R) have shown that lidocaine can mitigate the harmful effects of this process. nih.govresearchgate.net
Research has shown that exposure to OGD/R conditions significantly decreases the viability of cerebral cortical neurons, increases the release of lactate (B86563) dehydrogenase (LDH)—a marker of cytotoxicity—and induces apoptosis. nih.gov Treatment with lidocaine has been found to reverse these effects, significantly enhancing neuronal cell viability while reducing LDH release and neuronal apoptosis. nih.govresearchgate.net
The molecular mechanisms underlying these neuroprotective effects involve the modulation of key signaling pathways. One critical pathway identified is the Wnt/β-catenin signaling pathway, which plays a role in cell survival. nih.govfrontiersin.org Studies have demonstrated that lidocaine treatment increases the expression levels of key proteins in this pathway, including Wnt3a, β-catenin, and cyclin D1, in neurons exposed to OGD/R. nih.govresearchgate.net The activation of the Wnt/β-catenin pathway is believed to be a core component of lidocaine's protective role against OGD/R-induced neuronal damage. nih.gov
Another mechanism involves the inhibition of inflammatory and apoptotic pathways. In rat models of cerebral I/R injury, lidocaine has been shown to protect against brain injury, attenuate neuronal death, and improve cognitive impairment. amegroups.org This protection is associated with the inhibition of the nuclear factor kappa-B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and stress responses. amegroups.org By inhibiting these pathways, lidocaine also helps to regulate levels of oxidative stress markers. amegroups.org
Table 2: Effects of Lidocaine on Neuronal Models of Ischemia-Reperfusion Injury
| Parameter Measured | Effect of Ischemia-Reperfusion | Effect of Lidocaine Treatment | Reference(s) |
| Neuronal Cell Viability | Decreased | Significantly Enhanced | nih.gov |
| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Reduced | nih.gov |
| Neuronal Apoptosis | Increased | Significantly Reduced | nih.gov, amegroups.org |
| Wnt/β-catenin Pathway Protein Expression | Decreased | Increased | nih.gov |
| NF-κB p65 and p38 MAPK Pathway Activation | Increased | Inhibited | amegroups.org |
Antimicrobial Research
Lidocaine exhibits direct antimicrobial properties, demonstrating both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity against a range of pathogens. nih.govjwatch.org This activity is generally dose-dependent, with higher concentrations of lidocaine resulting in greater inhibition of bacterial growth. mdpi.comumn.edudimensionsofdentalhygiene.com
In vitro studies have characterized these properties against bacteria commonly associated with wound infections. nih.govumn.edu Research has shown that Gram-negative organisms, such as Escherichia coli and Pseudomonas aeruginosa, exhibit greater sensitivity to lidocaine compared to Gram-positive organisms like Staphylococcus aureus. nih.govumn.edu For E. coli, bactericidal activity has been noted across various lidocaine concentrations. jwatch.org For P. aeruginosa, higher concentrations (e.g., 2% and 4%) are typically bactericidal, while lower concentrations (e.g., 1%) may only slow bacterial growth. jwatch.org
Against Gram-positive bacteria like Enterococcus faecalis and S. aureus, a 4% lidocaine concentration has been shown to be bactericidal, whereas lower concentrations are mildly bacteriostatic. jwatch.org Notably, the antimicrobial profile of lidocaine appears similar for both antibiotic-susceptible and antibiotic-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). jwatch.org The antimicrobial effects can become apparent within the first two hours of exposure, reaching their maximal effect after approximately eight hours. jwatch.org
However, it is important to note that some in vitro research has yielded conflicting results. One study using an agar (B569324) diffusion method found that pure lidocaine and lidocaine solutions did not produce an inhibition halo against tested bacteria, suggesting no antimicrobial effect under those experimental conditions. unoeste.br The proposed mechanisms for lidocaine's antimicrobial action include disruption of the bacterial cell membrane potential. nih.gov
Table 3: Summary of Lidocaine's Antimicrobial Activity
| Bacterial Species | Type of Activity | Effective Concentrations | Reference(s) |
| Escherichia coli | Bactericidal | 1%, 2%, 4% | jwatch.org |
| Pseudomonas aeruginosa | Bactericidal / Bacteriostatic | 2% and 4% (cidal); 1% (static) | jwatch.org |
| Staphylococcus aureus | Bactericidal / Bacteriostatic | 4% (cidal); lower conc. (static) | jwatch.org |
| Enterococcus faecalis | Bactericidal / Bacteriostatic | 4% (cidal); lower conc. (static) | jwatch.org |
| MRSA / VRE | Similar to non-resistant strains | Not specified | jwatch.org |
Beyond its intrinsic antimicrobial capabilities, research has shown that lidocaine can act synergistically with certain antibiotics, enhancing their efficacy. A synergistic effect means that the combined antibacterial activity of the two agents is greater than the sum of their individual effects.
One study investigated the combined effects of analgesics and antibiotics against methicillin-sensitive Staphylococcus aureus (MSSA), a common pathogen in prosthetic joint infections. nih.gov The results demonstrated a pronounced synergistic antibacterial effect when lidocaine was combined with the antibiotic gentamicin (B1671437). nih.gov This suggests that the local use of lidocaine in conjunction with gentamicin could be a beneficial strategy in managing such infections.
Further research has indicated that even subinhibitory concentrations of lidocaine hydrochloride can enhance the sensitivity of Gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa, to antibiotics like novobiocin (B609625) and nalidixic acid. nih.gov This sensitizing effect is associated with lidocaine's ability to permeabilize the outer membrane of these bacteria, potentially allowing for better penetration and activity of the co-administered antibiotic. nih.gov
Personalized Medicine Research Approaches
The anti-cancer effects of lidocaine are being explored within the framework of personalized medicine, where treatments are tailored to the specific molecular characteristics of a patient's tumor. nih.gov A prominent example of this approach stems from research into lidocaine's interaction with the bitter taste receptor T2R14. todaysrdh.comstlargusnews.com
Studies have revealed that the gene encoding this receptor, TAS2R14, is highly expressed in various cancer types. todaysrdh.comstlargusnews.com This is particularly true for human papillomavirus-associated (HPV+) head and neck squamous cell carcinomas (HNSCCs), which show increased expression of TAS2R14. todaysrdh.comnih.gov Given that lidocaine induces apoptosis in HNSCC cells by activating T2R14, patients with tumors that have high levels of this receptor may derive particular benefit from lidocaine-based therapies. todaysrdh.comnih.gov
This finding opens the door for a personalized treatment strategy where tumor expression profiling for TAS2R14 could be used as a biomarker to identify patients most likely to respond to treatment. todaysrdh.comnih.gov The potential to use lidocaine as an injectable or topical anticancer therapy could be guided by the genetic and protein expression signature of an individual's tumor. todaysrdh.com This approach aligns with the core principles of precision medicine, moving beyond a one-size-fits-all model to a more targeted and potentially more effective therapeutic strategy. nih.gov
Incorporation into Novel Delivery Systems (e.g., Hyaluronic Acid Injections)
In non-clinical research, significant focus has been placed on developing novel delivery systems to enhance the therapeutic profile of local anesthetics like lidocaine. One promising avenue involves the use of biocompatible polymers, such as hyaluronic acid (HA), to create advanced drug delivery vehicles. These systems aim to provide sustained release, improve bioavailability, and target specific sites of action.
Research has explored the development of polyelectrolyte complexes (PECs) composed of materials like chitosan (B1678972), pectin, and hyaluronic acid for the delivery of lidocaine hydrochloride. nih.govresearchgate.net The incorporation of hyaluronic acid into these formulations has been shown to influence key physicochemical properties. Studies using a full factorial design to assess formulations with varying concentrations of lidocaine hydrochloride and hyaluronic acid revealed that increases in HA concentration correlated with an increase in particle size, zeta potential, viscosity, and mucoadhesion. nih.govresearchgate.net Furthermore, the entrapment efficiency of the drug within these complexes was also enhanced with higher HA content. nih.gov
Another approach involves layer-by-layer (LBL) techniques to create nanostructured lipid carriers (NLCs) coated with chitosan and hyaluronic acid for transdermal delivery of lidocaine. nih.gov This method is designed to overcome the skin's barrier function and provide sustained release for prolonged local anesthetic effects. nih.gov In-vitro and in-vivo evaluations of these HA-modified nanoparticles demonstrated their potential to enhance and prolong the anesthetic effect of lidocaine. nih.gov The hydrophilic nature of HA makes it an attractive component for such systems, although its inherent properties sometimes require modification to effectively encapsulate more hydrophobic drugs or to form stable structures for in-vivo use. unina.it
The data below summarizes findings from a study on a chitosan-pectin-hyaluronic acid polyelectrolyte complex for lidocaine hydrochloride delivery, illustrating the impact of hyaluronic acid concentration on the formulation's characteristics. researchgate.net
| Formulation Property | Effect of Increasing Hyaluronic Acid Concentration |
| Particle Size | Increased |
| Zeta Potential | Increased |
| Entrapment Efficiency (%) | Increased |
| Viscosity | Increased |
| Mucoadhesion (%) | Increased |
This table is based on data presented in studies on polyelectrolyte complexes for lidocaine delivery. nih.govresearchgate.net
Interactions with Co-Administered Agents in Preclinical Studies
Modulatory Effects of Magnesium Sulfate (B86663) on Pharmacological Activity
The interaction between lidocaine and magnesium sulfate has been a subject of investigation to understand how their co-administration might modulate pharmacological effects. Preclinical and related stability studies provide insights into the chemical compatibility and potential synergistic or modulatory activities of this combination.
Studies evaluating the physical compatibility and chemical stability of mixtures of magnesium sulfate and lidocaine hydrochloride are crucial precursors to pharmacological assessments. Research has been conducted to determine the feasibility of combining these two agents in a single prefilled syringe. kcl.ac.uksgul.ac.ukresearchgate.net These investigations assessed parameters such as pH, color, precipitate formation, and the chemical stability of each compound over several months under various temperature conditions. The findings indicated that commercially available magnesium sulfate and lidocaine hydrochloride, when combined, can remain physically and chemically stable for at least six months, even in high heat and humidity conditions. kcl.ac.uk This stability is a prerequisite for any reliable preclinical or clinical application of the combined formulation.
The table below details the stability of lidocaine hydrochloride when mixed with magnesium sulfate solutions over a 168-day period at elevated temperatures, demonstrating their chemical compatibility. sgul.ac.uk
| Preparation | Storage Temperature | Percentage of Initial Lidocaine Concentration Retained |
| Lidocaine HCl 2% (Control) | 25°C | > 97.5% |
| Lidocaine HCl 2% with Reconstituted MgSO4 | 25°C | > 96.4% |
| Lidocaine HCl 2% with Commercial MgSO4 50% | 25°C | > 95.7% |
This table summarizes stability data from a study on the chemical compatibility of lidocaine and magnesium sulfate mixtures. sgul.ac.uk
From a pharmacological standpoint, while much of the direct evidence comes from clinical settings, the findings have significant implications for preclinical understanding. Studies have shown that intravenous lidocaine plays a significant role in maintaining hemodynamic stability (e.g., mean arterial pressure and heart rate) during general anesthesia. nih.gov When combined with magnesium sulfate, this effect on hemodynamic stability is preserved. nih.gov Importantly, the addition of lidocaine to magnesium sulfate did not appear to influence the neuromuscular blockade effects of other agents, suggesting a specific interaction profile. nih.gov Magnesium sulfate itself is known to prolong neuromuscular blockade by decreasing the pre-junctional release of acetylcholine. nih.gov The research indicates that lidocaine does not further potentiate this specific effect of magnesium sulfate, highlighting a selective modulatory interaction where the hemodynamic benefits of lidocaine are maintained without altering certain neuromuscular effects of the co-administered agent. nih.gov
Q & A
Q. How can machine learning optimize this compound’s formulation for sustained-release delivery?
- Methodological Answer : Train neural networks on datasets linking formulation parameters (e.g., polymer composition, particle size) to release kinetics. Validate predictions via in vitro dissolution testing and in vivo PK studies. Prioritize explainable AI models (e.g., SHAP analysis) to identify key variables driving sustained release .
Methodological Frameworks and Tools
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design validation experiments .
- Experimental Reproducibility : Follow STROBE or ARRIVE guidelines for reporting preclinical/clinical data, including raw datasets in supplementary materials .
- Literature Synthesis : Use semantic search engines (e.g., PubMed’s MeSH terms) to systematically retrieve studies addressing this compound’s mechanisms and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
